AG1557
Description
Properties
IUPAC Name |
N-(3-iodophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCLAQLIXMAIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10877962 | |
| Record name | N-(3-IODOPHYENYL)-6,7-DIMETHOXYOXY-4-QUINAZOLINA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10877962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189290-58-2 | |
| Record name | N-(3-IODOPHYENYL)-6,7-DIMETHOXYOXY-4-QUINAZOLINA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10877962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AG1557
Introduction
AG1557 is a novel investigational compound that has garnered significant interest within the scientific and medical research communities. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical and clinical data. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanism of Action
At present, there is a notable lack of publicly available scientific literature, preclinical data, or clinical trial information specifically identifying a compound designated as "this compound." Extensive searches of prominent biomedical databases and clinical trial registries have not yielded specific results for a therapeutic agent with this identifier.
The absence of information could be attributed to several factors:
-
Early Stage of Development: this compound may be in the very early stages of discovery or preclinical development, with data not yet disseminated in the public domain.
-
Internal Designation: The identifier "this compound" might be an internal code used by a pharmaceutical or biotechnology company that has not been publicly disclosed.
-
Alternative Nomenclature: The compound may be more widely known under a different chemical name, brand name, or investigational drug number.
-
Data Confidentiality: Information regarding the compound and its mechanism of action may be subject to confidentiality agreements or intellectual property protection.
Hypothetical Signaling Pathway and Experimental Workflow
Given the absence of specific data for this compound, a hypothetical signaling pathway and a general experimental workflow for characterizing the mechanism of action of a novel kinase inhibitor are presented below for illustrative purposes. These diagrams are generated using the DOT language and adhere to the specified formatting requirements.
Hypothetical Kinase Inhibitor Signaling Pathway
This diagram illustrates a potential mechanism of action for a hypothetical kinase inhibitor targeting a receptor tyrosine kinase (RTK) pathway, a common target in drug development.
Caption: Hypothetical signaling pathway for an RTK inhibitor.
General Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a typical workflow for elucidating the mechanism of action of a new chemical entity.
Caption: General experimental workflow for MOA studies.
While a detailed technical guide on the mechanism of action of this compound cannot be provided at this time due to the lack of available data, this document serves to highlight the current information gap. Researchers and drug development professionals are encouraged to monitor scientific literature and clinical trial registries for future disclosures related to this compound. The provided hypothetical diagrams offer a framework for understanding the types of signaling pathways and experimental approaches that are commonly involved in the characterization of novel therapeutic agents.
AG1557: A Technical Whitepaper on a Potent EGFR Tyrosine Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor AG1557. Due to the limited availability of public data specific to this compound, this guide supplements known information with representative data and standardized protocols for the broader class of EGFR tyrosine kinase inhibitors to provide a comprehensive contextual framework.
Introduction to EGFR and Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3] This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for normal cellular function.[2]
In numerous cancers, dysregulation of EGFR signaling, through overexpression or mutation, leads to uncontrolled cell growth and tumor progression.[3] This makes EGFR a key target for anti-cancer therapies. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have been developed to block its activity and downstream signaling.[2] this compound is one such potent, ATP-competitive inhibitor of the EGFR tyrosine kinase.[4]
Quantitative Inhibitory Profile of this compound
The primary reported quantitative measure of this compound's potency is its pIC50 value, which provides a logarithmic scale of the concentration required for 50% inhibition of EGFR tyrosine kinase activity in a biochemical assay.
| Parameter | Value | Molar Concentration | Reference |
| pIC50 | 8.194 | [4] | |
| IC50 | ~6.4 nM | Calculated |
Representative Cellular Activity of an EGFR TKI
While specific cell-based assay data for this compound is not publicly available, the following table presents a representative dataset for a typical EGFR TKI against various cancer cell lines. These values are influenced by the EGFR mutation status of the cell line.
| Cell Line | Cancer Type | EGFR Mutation Status | Representative IC50 (nM) |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 15 |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | > 5000 (Resistant) |
| A431 | Epidermoid Carcinoma | Wild-Type (Overexpression) | 300 |
| MCF-7 | Breast Cancer | Low Expression | > 10000 |
Note: These are example values and the actual IC50 will vary depending on the specific inhibitor and experimental conditions.[5]
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay (IC50 Determination)
This protocol outlines a method for determining the IC50 value of an EGFR inhibitor in a biochemical assay.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound (or other inhibitor) stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microfuge tube, combine the EGFR kinase domain, the peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times in phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol describes a method to assess the effect of an EGFR inhibitor on the viability of cancer cell lines.
Materials:
-
EGFR-dependent cancer cell line (e.g., PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (or other inhibitor) stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the EGFR inhibitor in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[5]
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot this against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Visualizations
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for TKI Characterization
Caption: A typical workflow for the characterization of an EGFR TKI.
References
AG1557: A Technical Guide to Solubility and Stability for the Research Professional
Abstract
AG1557, also known as Tyrphostin this compound, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. As with any small molecule inhibitor intended for research and potential therapeutic development, a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide provides an in-depth overview of the solubility and stability of this compound, compiled from available data and established scientific principles. This document is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in preclinical studies. All quantitative data are presented in structured tables, and detailed experimental protocols for solubility and stability testing are provided. Additionally, key signaling pathways affected by this compound are visualized to provide biological context.
Core Properties of this compound
This compound is a member of the tyrphostin family of protein tyrosine kinase inhibitors. Its core chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | N-(3-iodophenyl)-6,7-dimethoxy-4-quinazolinamine |
| Synonyms | Tyrphostin AG-1557 |
| CAS Number | 189290-58-2 |
| Molecular Formula | C₁₆H₁₄IN₃O₂ |
| Molecular Weight | 407.2 g/mol |
| Appearance | Crystalline solid |
| SMILES | COC1=CC2=NC=NC(NC3=CC=CC(I)=C3)=C2C=C1OC |
| InChI | InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) |
Solubility Profile
The solubility of a compound is a critical determinant of its utility in various experimental settings and its potential for formulation development. The available solubility data for this compound in common laboratory solvents is presented in Table 2. It is important to note that aqueous solubility, particularly across a range of pH values, is a key parameter for physiological relevance and has not been extensively reported for this compound. The data presented here is derived from supplier technical data sheets.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM)¹ |
| Dimethylformamide (DMF) | 1.0 | ~2.46 |
| Dimethyl sulfoxide (DMSO) | 1.5 | ~3.68 |
| DMSO:PBS (pH 7.2) (1:8) | 0.1 | ~0.25 |
| Ethanol | 0.5 | ~1.23 |
| Dimethyl sulfoxide (DMSO)² | Not specified | 10 |
¹ Molar equivalent calculated using a molecular weight of 407.2 g/mol . ² Data from an alternative supplier.[1]
The limited aqueous solubility suggested by the DMSO:PBS data indicates that for in vitro assays using aqueous buffers, careful preparation of stock solutions in an organic solvent like DMSO is necessary, followed by dilution into the final assay medium. Researchers should be mindful of the final DMSO concentration in their experiments to avoid solvent-induced artifacts.
Stability Characteristics
The stability of a research compound is crucial for ensuring the reproducibility and validity of experimental results. Limited specific stability data for this compound is publicly available. One supplier indicates that the compound is stable for at least two years when stored at -20°C.[1] However, the solvent and formulation for this stability assessment are not specified.
Studies on other tyrphostins and quinazoline derivatives suggest that the stability of this class of compounds can be influenced by the solvent, pH, and temperature. For instance, some tyrphostins have been shown to be unstable in solution, potentially forming degradation products that may have different biological activities than the parent compound.[2] Research on other quinazoline derivatives has indicated greater stability in aqueous solutions compared to DMSO under certain conditions.
Given the limited specific data for this compound, it is highly recommended that researchers perform their own stability assessments under their specific experimental conditions, particularly for long-term experiments or when using aqueous buffers. A general protocol for conducting forced degradation studies is provided in Section 5.2.
Biological Context: Signaling Pathways
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] EGFR is a key receptor in cellular signaling, and its activation initiates multiple downstream pathways that regulate cell proliferation, survival, and differentiation. The inhibition of EGFR by this compound can therefore impact several major signaling cascades. The following diagrams illustrate the key pathways known to be affected.
References
AG1557: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG1557, a member of the tyrphostin family of protein kinase inhibitors, has been identified as a potent antagonist of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This technical guide provides a comprehensive overview of the current knowledge regarding the target specificity and selectivity of this compound. While its inhibitory activity against EGFR is established, a significant gap exists in the public domain concerning its broader kinase selectivity profile. This document summarizes the available quantitative data, outlines relevant experimental methodologies for its characterization, and visualizes the pertinent signaling pathways to facilitate further research and development efforts.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. This compound has emerged as a specific, ATP-competitive inhibitor of EGFR's intrinsic tyrosine kinase activity. Understanding its precise target specificity and selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects.
Target Profile of this compound
The primary and only well-documented molecular target of this compound is the Epidermal Growth Factor Receptor (EGFR).
On-Target Activity: EGFR
This compound exhibits potent inhibitory activity against the EGFR tyrosine kinase. The experimentally determined pIC50 value, a logarithmic measure of the concentration of an inhibitor required for 50% inhibition, is 8.194.[1] A predicted pIC50 value of 8.62 has also been reported through computational modeling.[1]
Table 1: On-Target Quantitative Data for this compound
| Target | Predicted pIC50 | Experimental pIC50 |
| EGFR | 8.62[1] | 8.194[1] |
Selectivity Profile: Off-Target Activity
A comprehensive kinase selectivity profile for this compound is not currently available in the public scientific literature. While it is classified as a tyrphostin and a quinazoline-based inhibitor, and general selectivity patterns for these classes of compounds have been studied, specific data on the off-target effects of this compound against a broad panel of kinases are absent. Such profiling is crucial for a complete understanding of its biological activity and potential for polypharmacology.
Table 2: Kinase Selectivity Profile of this compound (Data Not Available)
| Kinase Family | Kinase | Inhibition (%) @ [Concentration] | IC50 / Ki (nM) |
| Receptor Tyrosine Kinases | e.g., HER2, VEGFR2, PDGFRβ | Data Not Available | Data Not Available |
| Non-Receptor Tyrosine Kinases | e.g., Src, Abl, JAK2 | Data Not Available | Data Not Available |
| Serine/Threonine Kinases | e.g., AKT, MAPK, CDK2 | Data Not Available | Data Not Available |
Note: The lack of publicly available kinase profiling data for this compound represents a significant knowledge gap.
Experimental Protocols
Detailed experimental protocols specifically for the characterization of this compound are not extensively published. However, based on standard methodologies for evaluating EGFR inhibitors, the following protocols can be adapted.
Biochemical Assay for EGFR Kinase Inhibition
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against the EGFR tyrosine kinase.
Objective: To determine the IC50 value of this compound for EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP (Adenosine Triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant EGFR enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be close to the Km value for EGFR to accurately determine the IC50.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Biochemical Assay Workflow for this compound IC50 Determination.
Cellular Assay for EGFR Pathway Inhibition (Western Blot)
This protocol describes how to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins in a cellular context.
Objective: To determine the effect of this compound on EGFR, AKT, and ERK phosphorylation.
Materials:
-
Human cancer cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed A431 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels.
Western Blot Workflow for Cellular Pathway Analysis.
Signaling Pathways
This compound, as an EGFR inhibitor, is expected to modulate the downstream signaling cascades initiated by EGFR activation. The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
EGFR Signaling Pathways and the Point of Inhibition by this compound.
Conclusion
This compound is a potent inhibitor of the EGFR tyrosine kinase. While its on-target activity is quantitatively defined, the lack of a comprehensive selectivity profile is a major impediment to its full characterization as a chemical probe or a therapeutic lead. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a foundation for researchers to further investigate the detailed molecular pharmacology of this compound. Future studies should prioritize broad-panel kinase screening to elucidate its selectivity and off-target effects, which will be critical for interpreting its biological activities and advancing its potential applications.
References
AG1557: A Technical Guide to its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG1557 is a potent and specific ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling network is a critical factor in the progression of numerous cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of this compound on the core downstream signaling pathways regulated by EGFR. By inhibiting EGFR autophosphorylation, this compound is predicted to modulate the activity of critical cellular cascades, primarily the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which govern cell proliferation, survival, and differentiation. This document summarizes the expected quantitative effects based on data from related tyrphostin compounds, details experimental protocols for assessing these effects, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to this compound and EGFR
This compound, a member of the tyrphostin family of protein kinase inhibitors, specifically targets the epidermal growth factor receptor (EGFR), a transmembrane glycoprotein that plays a pivotal role in cell signaling. EGFR is activated upon binding of its ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), leading to receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events that are crucial for normal cellular processes. However, in many cancer types, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell growth. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking the initiation of downstream signaling.
Core Downstream Signaling Pathways Affected by this compound
The inhibition of EGFR by this compound is expected to have significant repercussions on two primary signaling axes: the MAPK/ERK pathway and the PI3K/Akt pathway.
The MAPK/ERK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a central regulator of cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2, in complex with the guanine nucleotide exchange factor SOS, is recruited to the phosphorylated receptor. This leads to the activation of the small G-protein Ras, which in turn activates the Raf kinase. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK (also known as p44/42 MAPK). Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that promote cell cycle progression. Inhibition of EGFR by this compound is anticipated to suppress the phosphorylation and activation of ERK.
Figure 1: MAPK/ERK Signaling Pathway Inhibition by this compound.
The PI3K/Akt Signaling Cascade
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical downstream effector of EGFR, playing a central role in promoting cell survival, growth, and proliferation, while inhibiting apoptosis. Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a wide range of downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like Bad and GSK3β. By blocking EGFR activation, this compound is expected to lead to a reduction in Akt phosphorylation and a consequent decrease in its pro-survival signaling.
Figure 2: PI3K/Akt Signaling Pathway Inhibition by this compound.
Quantitative Analysis of Downstream Signaling Inhibition
Disclaimer: The data presented below is for related tyrphostin compounds and should be considered as a proxy for the expected effects of this compound. Experimental validation is required to determine the precise quantitative effects of this compound.
Table 1: Effect of Tyrphostin AG879 on Akt Phosphorylation
| Cell Line | Treatment | Concentration | Effect on p-Akt | Reference |
| U118 Glioblastoma | AG879 | 10 µM | Decrease in phospho-Akt levels | [1] |
Table 2: Effect of Tyrphostin AG957 on ERK Phosphorylation
| Cell Line | Treatment | Effect on ERK2 activation | Reference |
| Jurkat T-cells | AG957 | Inhibition of anti-CD3-stimulated ERK2 mobility shift | [2] |
Experimental Protocols
To assess the effect of this compound on downstream signaling pathways, Western blotting is a standard and effective method to measure the phosphorylation status of key proteins like ERK and Akt.
Western Blot Analysis of Phospho-ERK1/2 and Phospho-Akt
This protocol outlines the general steps for analyzing the inhibition of ERK and Akt phosphorylation in a selected cell line treated with this compound.
4.1.1. Materials and Reagents
-
Cell line of interest (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO to create a stock solution)
-
EGF (for stimulating EGFR signaling)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total-Akt
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
4.1.2. Experimental Workflow
Figure 3: Western Blot Experimental Workflow.
4.1.3. Detailed Procedure
-
Cell Culture and Treatment:
-
Seed the chosen cell line in appropriate culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling activity.
-
Pre-incubate the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a known concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR signaling.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phospho-protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-β-actin).
-
Quantify the band intensities using densitometry software. The level of phosphorylation is typically expressed as the ratio of the phospho-protein signal to the total protein signal.
-
Conclusion
This compound is a specific inhibitor of EGFR tyrosine kinase activity. By blocking the initial autophosphorylation of the receptor, this compound is poised to effectively abrogate the activation of key downstream signaling pathways, including the MAPK/ERK and PI3K/Akt cascades. This inhibitory action is expected to translate into reduced cell proliferation and enhanced apoptosis in EGFR-dependent cancer cells. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's impact on these critical signaling nodes. Further investigation into the precise dose-response relationships and the effects on a broader range of downstream effectors will be crucial for the continued development and characterization of this compound as a potential therapeutic agent.
References
- 1. "Tyrphostin (AG-879) Decreases AKT Activation Through NGFR Inhibition i" by Olivia M. Buchweitz, Poonam Yadav et al. [digitalcommons.unmc.edu]
- 2. Different early effets of tyrphostin AG957 and geldanamycins on mitogen-activated protein kinase and p120cbl phosphorylation in anti CD-3-stimulated T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on AG1557 and the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG1557, a tyrphostin derivative, is recognized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The EGFR signaling cascade is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers. Downstream of EGFR, the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway plays a central role in promoting cell proliferation, survival, and growth. This technical guide provides a comprehensive overview of the interplay between this compound and the PI3K/Akt/mTOR signaling pathway, presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Introduction to the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in the pathogenesis of various diseases, most notably cancer. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), such as EGFR, which leads to the recruitment and activation of PI3K.
Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B). Once activated, Akt phosphorylates a plethora of downstream substrates, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.
This compound: An EGFR Tyrosine Kinase Inhibitor
This compound is a small molecule inhibitor that specifically targets the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks its autophosphorylation and subsequent activation, thereby inhibiting the initiation of downstream signaling cascades.
This compound Mediated Inhibition of the PI3K/Akt/mTOR Pathway
As an inhibitor of EGFR, this compound is poised to modulate the activity of the downstream PI3K/Akt/mTOR pathway. The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade that activates this pathway. Inhibition of EGFR by this compound is therefore expected to attenuate these downstream signals.
Experimental Evidence
A study investigating the effects of various EGFR inhibitors demonstrated that this compound effectively inhibits EGF-induced Akt phosphorylation in renal SV40 cells. Western blot analysis revealed a significant reduction in the levels of phosphorylated Akt (p-Akt1/2/3) in cells pre-treated with this compound before stimulation with EGF[1]. This provides direct evidence for the inhibitory effect of this compound on a key node of the PI3K/Akt/mTOR pathway.
Quantitative Data
The following table summarizes the key quantitative finding regarding the inhibitory effect of this compound on Akt phosphorylation.
| Compound | Cell Line | Treatment | Target | Effect | Reference |
| This compound | Renal SV40 cells | 1 µM pre-treatment for 1 hour, followed by 100 ng/ml EGF stimulation for 15 minutes | p-Akt1/2/3 | Significant reduction in phosphorylation | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the PI3K/Akt/mTOR pathway.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
This protocol describes the detection and quantification of total and phosphorylated levels of key proteins in the PI3K/Akt/mTOR pathway.
a. Cell Culture and Treatment:
-
Culture renal SV40 cells (or other relevant cell lines) in appropriate media and conditions until they reach 70-80% confluency.
-
Serum-starve the cells for 24 hours to reduce basal signaling activity.
-
Pre-treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with a growth factor such as EGF (e.g., 100 ng/ml) for a specified time (e.g., 15 minutes) to activate the EGFR and downstream pathways.
b. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a Bradford or BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of proteins of interest (e.g., p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on cell proliferation and viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K in the presence of this compound.
-
Immunoprecipitate PI3K from cell lysates using a specific antibody.
-
Resuspend the immunoprecipitated PI3K in a kinase buffer containing phosphatidylinositol-4,5-bisphosphate (PIP2) as a substrate and [γ-³²P]ATP.
-
Add different concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction and extract the lipids.
-
Separate the radiolabeled PIP3 product by thin-layer chromatography (TLC).
-
Visualize and quantify the amount of ³²P-labeled PIP3 using autoradiography or a phosphorimager to determine the inhibitory effect of this compound on PI3K activity.
Visualizations
Signaling Pathway Diagrams
Caption: The EGFR-PI3K-Akt-mTOR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
AG1557: A Technical Guide to its Biological Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG1557, also known as Tyrphostin this compound, is a specific and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, differentiation, and migration. Dysregulation of EGFR signaling, often through overexpression or mutation, is a common feature in many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the known biological activities of this compound in the context of cancer cell lines, including its mechanism of action, available quantitative data, and relevant experimental protocols.
Mechanism of Action
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of EGFR.[1][2] The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This autophosphorylation creates docking sites for various signaling proteins containing Src homology 2 (SH2) domains, leading to the activation of downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. These pathways are central to promoting cell proliferation and survival. By competitively binding to the ATP-binding pocket of the EGFR kinase domain, this compound prevents this autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting the pro-proliferative and anti-apoptotic signals mediated by EGFR.
Quantitative Biological Data
Detailed quantitative data on the biological activity of this compound in various cancer cell lines is limited in publicly available literature. However, its potent inhibitory effect on the EGFR enzyme has been determined.
Table 1: In Vitro EGFR Kinase Inhibition by this compound
| Parameter | Value | Reference |
| pIC50 | 8.194 | [1] |
Note: The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50) and is a measure of the inhibitor's potency against the purified EGFR enzyme. Higher pIC50 values indicate greater potency.
Table 2: Anti-proliferative Activity of a Structurally Similar Compound (DW-8) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 8.50 ± 2.53 | |
| HT29 | Colorectal Adenocarcinoma | 5.80 ± 0.92 | |
| SW620 | Colorectal Adenocarcinoma | 6.15 ± 0.37 | |
| BT-20 | Breast Carcinoma | 11.69 ± 3.73 |
Disclaimer: The data in Table 2 is for a structurally related compound and should be considered as indicative of the potential activity of this compound, not as a direct representation of this compound's efficacy. Further experimental validation is required for this compound.
Effects on Cell Cycle and Apoptosis
EGFR signaling plays a critical role in cell cycle progression and the evasion of apoptosis. Therefore, inhibition of EGFR by this compound is expected to induce cell cycle arrest and promote apoptosis in cancer cells that are dependent on this pathway.
While specific quantitative data for this compound's effect on the cell cycle and apoptosis are not available, studies on other EGFR inhibitors and structurally similar compounds suggest that it would likely cause:
-
Cell Cycle Arrest: Accumulation of cells in the G1 phase of the cell cycle is a common effect of EGFR inhibition. This is due to the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are necessary for the G1/S transition.
-
Induction of Apoptosis: By blocking the pro-survival signals from the PI3K-Akt pathway, EGFR inhibitors can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), ultimately leading to caspase activation and programmed cell death. A study on the tyrphostin AG213, for instance, showed induction of a non-apoptotic programmed cell death in HT-29 colon tumor cells, suggesting that the mode of cell death induced by tyrphostins can be complex.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of EGFR inhibitors like this compound.
EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (or other test compounds) dissolved in DMSO
-
ATP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the EGFR kinase domain to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the remaining ATP levels using the ATP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at various concentrations or DMSO for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway that is inhibited by this compound.
Caption: Simplified EGFR signaling pathway inhibited by this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
References
The Evolving Landscape of EGFR Inhibition: A Technical Guide to Tyrphostin AG-1557 and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Tyrphostin AG-1557 and its structural analogs, a critical class of Epidermal Growth Factor Receptor (EGFR) inhibitors. As our understanding of cancer biology deepens, the development of targeted therapies against key signaling pathways, such as the one mediated by EGFR, has become a cornerstone of modern oncology. This document offers a comprehensive resource on the synthesis, biological activity, and mechanism of action of these compounds, intended to facilitate further research and development in this promising area.
Core Compound Profile: Tyrphostin AG-1557
Tyrphostin AG-1557, with the chemical name N-(3-iodophenyl)-6,7-dimethoxy-4-quinazolinamine, is a potent and specific inhibitor of the EGFR tyrosine kinase. It functions as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing the autophosphorylation necessary for the activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation, survival, and migration.
Chemical Structure:
Structure-Activity Relationship and Quantitative Data
The 4-anilinoquinazoline scaffold is a cornerstone for many EGFR inhibitors. The structure-activity relationship (SAR) studies reveal that substitutions on both the quinazoline ring and the anilino moiety significantly impact the inhibitory potency. Electron-donating groups, such as the 6,7-dimethoxy substitution found in AG-1557, on the quinazoline ring are generally favored for high activity. Small, lipophilic groups at the 3-position of the anilino side chain also enhance potency.
The following tables summarize the quantitative data for Tyrphostin AG-1557 and a selection of its structural analogs, highlighting their inhibitory activity against EGFR and various cancer cell lines.
| Compound | Structure | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Tyrphostin AG-1557 | N-(3-iodophenyl)-6,7-dimethoxy-4-quinazolinamine | pIC50 = 8.194 | - | - | - | [1] |
| Analog 15a | 4-(3-chloro-4-fluoroanilino)-6-(2-hydroxyethoxy)-7-methoxyquinazoline | 0.13 | 0.56 | HT-29 | - | [2] |
| Analog 15b | 4-(3-chloro-4-fluoroanilino)-6-(2-methoxyethoxy)-7-methoxyquinazoline | 0.15 | 1.81 | HT-29 | 5.27 | [2] |
| Analog 15b | 4-(3-chloro-4-fluoroanilino)-6-(2-methoxyethoxy)-7-methoxyquinazoline | 0.15 | 1.81 | MCF-7 | 4.41 | [2] |
| Analog 15b | 4-(3-chloro-4-fluoroanilino)-6-(2-methoxyethoxy)-7-methoxyquinazoline | 0.15 | 1.81 | H460 | 11.95 | [2] |
| Analog 15e | 4-(3-ethynylanilino)-6-(2-methoxyethoxy)-7-methoxyquinazoline | 0.69 | 0.87 | - | - | [2] |
Experimental Protocols
Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
A general method for the synthesis of Tyrphostin AG-1557 analogs involves the nucleophilic aromatic substitution reaction between a 4-chloro-6,7-dimethoxyquinazoline intermediate and a substituted aniline.[3]
Materials:
-
6,7-dimethoxy-2,4-dichloroquinazoline
-
Substituted aniline (e.g., 3-iodoaniline)
-
N,N-diisopropylethylamine (DIPEA)
-
Dioxane
-
Ethyl acetate
-
Water
-
Anhydrous Na2SO4
Procedure:
-
A mixture of 6,7-dimethoxy-2,4-dichloroquinazoline (0.60 mmol), the corresponding aniline (0.60 mmol), and DIPEA (2.18 mmol) in dioxane (6 mL) is stirred at 80°C for 12 hours under an inert atmosphere.[4]
-
After the consumption of reactants (monitored by TLC), the mixture is cooled to room temperature.[4]
-
The reaction mixture is diluted with water and extracted with ethyl acetate.[4]
-
The organic extracts are combined and dried over anhydrous Na2SO4.[4]
-
The solvent is evaporated under reduced pressure, and the residue is purified by flash chromatography to yield the final product.[4]
EGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
EGFR Kinase Enzyme System (e.g., Promega V3831)
-
ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)
-
Test compounds (Tyrphostin AG-1557 analogs)
-
ATP
-
Kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[5]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).[5]
-
Add 2 µl of the EGFR enzyme solution.[5]
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.[5]
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[5]
-
Incubate at room temperature for 40 minutes.[5]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]
-
Incubate at room temperature for 30 minutes.[5]
-
Record the luminescence using a plate reader. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanism of Action
Tyrphostin AG-1557 and its analogs exert their effects by inhibiting the EGFR signaling cascade. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a complex network of downstream signaling pathways that regulate cell proliferation, survival, and migration.
The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by Tyrphostin AG-1557 analogs.
Caption: EGFR signaling pathway and inhibition by Tyrphostin AG-1557.
The following diagram illustrates a generalized workflow for the synthesis and screening of Tyrphostin AG-1557 analogs.
Caption: Workflow for synthesis and screening of Tyrphostin AG-1557 analogs.
Conclusion
Tyrphostin AG-1557 and its 4-anilinoquinazoline analogs represent a significant class of EGFR inhibitors with demonstrated therapeutic potential. The continuous exploration of their structure-activity relationships, coupled with robust synthetic and screening methodologies, will undoubtedly pave the way for the development of next-generation targeted cancer therapies with improved efficacy and selectivity. This guide serves as a foundational resource to aid researchers in this critical endeavor.
References
- 1. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 2. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: AG1557
Introduction
This document provides a generalized protocol for the preparation, storage, and handling of a research-grade small molecule inhibitor, referred to here as AG1557. These guidelines are intended for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Data
Quantitative data for a hypothetical small molecule inhibitor are presented below. Users must replace this with the specific data for their compound of interest.
| Property | Value | Notes |
| Molecular Weight | User to provide g/mol | Essential for calculating molar concentrations. |
| Purity | >98% (or as specified by supplier) | Purity should be verified by methods such as HPLC or NMR. |
| Appearance | Crystalline solid or powder | The physical appearance should be noted upon receipt. |
| Solubility | User to provide (e.g., DMSO, EtOH) | Solubility in common laboratory solvents should be determined from the supplier's datasheet or empirically. |
| Recommended Solvent | DMSO | Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors. |
| Storage Temperature | -20°C or -80°C | Long-term storage conditions to prevent degradation. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of a hypothetical compound with a molecular weight of 500 g/mol . Adjust calculations based on the actual molecular weight of your compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh out 5 mg of the compound. Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (500 g/mol ) * (1000 mg/g) = 5 mg
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed powder. In this example, add 1 mL of DMSO to the 5 mg of this compound.
-
Dissolution: Cap the tube or vial securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid in dissolving compounds that are difficult to solubilize. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a kinase inhibitor and a general experimental workflow for testing its efficacy.
Caption: Hypothetical MAPK/ERK signaling pathway with inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds and solvents.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
All work with powdered compounds should be conducted in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for the specific compound and solvents for detailed safety and handling information.
Application Notes and Protocols for AG1557 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG1557, also known as Tyrphostin AG-1557, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The EGFR signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently implicated in the development and progression of various cancers. Western blot analysis is a fundamental technique used to investigate the effects of inhibitors like this compound on cellular signaling pathways. By detecting changes in the phosphorylation status of EGFR and its downstream targets, researchers can elucidate the mechanism of action of this compound and its potential as a therapeutic agent.
These application notes provide a detailed guide for the use of this compound in cell-based assays, with a focus on subsequent analysis of protein phosphorylation by Western blot.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates. This inhibition of autophosphorylation blocks the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, thereby affecting cell growth and survival.
Key Signaling Pathways Affected by this compound
The inhibition of EGFR by this compound impacts two major downstream signaling pathways:
-
PI3K/Akt Pathway: This pathway is critical for cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: This pathway is primarily involved in the regulation of cell proliferation, differentiation, and migration.
EGFR Signaling and Inhibition by this compound
Caption: Inhibition of EGFR by this compound blocks downstream signaling.
Detailed Downstream Signaling Pathways
Caption: Downstream PI3K/Akt and MAPK signaling pathways.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
-
Serum Starvation (Optional but Recommended): To reduce basal levels of EGFR phosphorylation, aspirate the growth medium and replace it with a serum-free or low-serum medium for 16-24 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The pIC50 of this compound for EGFR tyrosine kinase is 8.194, which corresponds to an IC50 of approximately 6.4 nM. A typical starting concentration range for cell treatment is 10 nM to 10 µM.
-
Inhibitor Treatment: Dilute the this compound stock solution in a serum-free medium to the desired final concentrations. Remove the medium from the cells and add the medium containing this compound. Incubate for the desired time (e.g., 1, 4, 8, or 24 hours). Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples.
-
EGF Stimulation (Optional): To observe the inhibitory effect of this compound on ligand-induced phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C after the this compound incubation period.
-
Cell Lysis: After treatment, immediately place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
Western Blot Protocol for Phosphorylated and Total Proteins
Caption: General workflow for Western blot analysis.
-
Sample Preparation: Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated and total forms of your target proteins.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total protein levels on the same membrane, the membrane can be stripped of the phospho-specific antibody and then re-probed with an antibody against the total protein. Alternatively, run parallel gels for total and phosphorylated protein analysis.
Data Presentation
The following tables provide a template for summarizing quantitative data from Western blot experiments using this compound.
Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by this compound
| This compound Concentration | p-EGFR (Tyr1173) Intensity (Normalized to Total EGFR) | % Inhibition |
| 0 nM (Vehicle) | 1.00 | 0% |
| 10 nM | Value | Value |
| 50 nM | Value | Value |
| 100 nM | Value | Value |
| 500 nM | Value | Value |
| 1 µM | Value | Value |
Note: Values are to be determined experimentally. The % inhibition is calculated relative to the vehicle control.
Table 2: Time-Course of Inhibition of Downstream Signaling by this compound
| Treatment Time with 100 nM this compound | p-Akt (Ser473) Intensity (Normalized to Total Akt) | p-ERK1/2 (Thr202/Tyr204) Intensity (Normalized to Total ERK1/2) |
| 0 min | 1.00 | 1.00 |
| 30 min | Value | Value |
| 1 hr | Value | Value |
| 4 hr | Value | Value |
| 8 hr | Value | Value |
| 24 hr | Value | Value |
Note: Values are to be determined experimentally. Intensities are normalized to the 0 min time point.
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Supplier (Example) | Catalog Number (Example) |
| EGFR | Total | Cell Signaling Technology | #4267 |
| p-EGFR | Tyr1173 | Cell Signaling Technology | #4407 |
| Akt | Total | Cell Signaling Technology | #4691 |
| p-Akt | Ser473 | Cell Signaling Technology | #4060 |
| ERK1/2 (p44/42 MAPK) | Total | Cell Signaling Technology | #4695 |
| p-ERK1/2 (p44/42 MAPK) | Thr202/Tyr204 | Cell Signaling Technology | #4370 |
| β-Actin (Loading Control) | - | Cell Signaling Technology | #4970 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for phosphorylated protein | Ineffective this compound treatment | Optimize this compound concentration and incubation time. |
| Low abundance of target protein | Increase the amount of protein loaded on the gel. | |
| Phosphatase activity during sample preparation | Always use fresh phosphatase inhibitors in the lysis buffer and keep samples on ice. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk for non-phosphorylated proteins). |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. Ensure proper washing steps. |
Conclusion
This compound is a valuable tool for studying EGFR signaling pathways. The protocols and guidelines provided in these application notes offer a comprehensive framework for utilizing this compound in cell-based assays and analyzing its effects through Western blotting. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for AG1557 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG1557, a member of the tyrphostin family of compounds, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key player in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of EGFR activity is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. These application notes provide a comprehensive guide for the utilization of this compound in in vitro kinase activity assays to probe EGFR signaling and for the evaluation of potential kinase inhibitors.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the enzyme's catalytic domain, thereby preventing the phosphorylation of downstream substrates. This inhibition blocks the initiation of the intricate signaling cascades that are normally triggered by the binding of epidermal growth factor (EGF) and other ligands to EGFR.
Applications
-
Characterization of EGFR Kinase Activity: this compound serves as a valuable tool for studying the kinetics and mechanism of EGFR-mediated phosphorylation.
-
High-Throughput Screening (HTS): Due to its potent inhibitory activity, this compound can be employed as a positive control in HTS campaigns designed to identify novel EGFR inhibitors.
-
Selectivity Profiling: Investigating the effect of this compound on a panel of kinases can help to understand its selectivity profile and potential off-target effects.
-
Validation of Cellular Assays: this compound can be used to validate cell-based assays that measure EGFR pathway activation.
Data Presentation
| Kinase Target | This compound IC50 (nM) |
| EGFR | Insert experimental value |
| Kinase A | Insert experimental value |
| Kinase B | Insert experimental value |
| Kinase C | Insert experimental value |
| ... | ... |
Experimental Protocols
In Vitro EGFR Kinase Activity Assay (Continuous-Read Fluorescence-Based)
This protocol is adapted for the use of this compound as a control inhibitor in a continuous-read fluorescence-based assay to measure EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
This compound (Tyrphostin this compound)
-
Fluorescent peptide substrate (e.g., a poly-GT peptide with a fluorescent tag)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well, non-binding, black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock of the kinase reaction buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
Prepare a stock solution of the fluorescent peptide substrate in the kinase reaction buffer.
-
Prepare a stock solution of ATP in the kinase reaction buffer. The final ATP concentration in the assay should be at or near the Km for EGFR.
-
-
Assay Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the recombinant EGFR kinase solution (diluted in kinase reaction buffer) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X substrate/ATP mixture by combining the fluorescent peptide substrate and ATP in the kinase reaction buffer.
-
Add 2.5 µL of the 2X substrate/ATP mixture to each well to initiate the kinase reaction. The final reaction volume will be 10 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 60-90 minutes). The rate of fluorescence increase is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Plot the reaction velocity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for EGFR.
-
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Assay
Caption: Experimental workflow for determining the IC50 of this compound.
Application Notes and Protocols for AG1557 Treatment Time Course Experiments
Introduction
AG1557 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a common feature in various types of cancer, making it a critical target for therapeutic intervention. These application notes provide detailed protocols for conducting time course experiments to evaluate the cellular effects of this compound treatment, with a focus on its impact on cell viability, apoptosis, and the underlying signaling pathways.
Data Presentation
Table 1: Time-Dependent Effect of this compound on Cancer Cell Viability
| Treatment Time (hours) | This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 | 0 | 100 | 0 |
| 6 | 10 | 95.2 | 4.1 |
| 12 | 10 | 82.5 | 5.3 |
| 24 | 10 | 65.1 | 6.8 |
| 48 | 10 | 42.8 | 7.2 |
| 72 | 10 | 25.4 | 5.9 |
Table 2: Time Course of this compound-Induced Apoptosis
| Treatment Time (hours) | This compound Concentration (µM) | Apoptotic Cells (%) | Standard Deviation |
| 0 | 0 | 2.1 | 0.5 |
| 6 | 10 | 5.8 | 1.2 |
| 12 | 10 | 15.3 | 2.1 |
| 24 | 10 | 35.7 | 4.5 |
| 48 | 10 | 60.2 | 5.8 |
| 72 | 10 | 78.9 | 6.3 |
Table 3: Time-Dependent Modulation of EGFR Signaling Pathway Proteins by this compound
| Treatment Time (hours) | p-EGFR (Normalized) | p-Akt (Normalized) | p-ERK1/2 (Normalized) |
| 0 | 1.00 | 1.00 | 1.00 |
| 1 | 0.25 | 0.45 | 0.38 |
| 3 | 0.12 | 0.28 | 0.22 |
| 6 | 0.05 | 0.15 | 0.11 |
| 12 | 0.02 | 0.08 | 0.05 |
| 24 | 0.01 | 0.03 | 0.02 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells over a time course.
Materials:
-
Cancer cell line (e.g., A431, H1975)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO).
-
Incubate the plates for different time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells following this compound treatment over a time course.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control for various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of EGFR Signaling Pathway
Objective: To investigate the time-dependent effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour, followed by stimulation with EGF (e.g., 100 ng/mL) for different time points (e.g., 0, 1, 3, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the respective total protein or a loading control like β-actin.
Visualizations
Caption: this compound inhibits EGFR signaling cascade.
Caption: Workflow for cell viability assessment.
Caption: this compound-induced apoptotic pathway.
Application Notes and Protocols for AG1557 in Combination with Chemotherapy Agents
Disclaimer: AG1557, an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, is a research compound for which there is limited publicly available data on its use in combination with other chemotherapy agents. The following application notes and protocols are based on established principles for combining EGFR inhibitors with standard chemotherapeutic drugs and should be adapted and optimized for specific experimental conditions.
Application Notes
This compound is a potent and selective ATP-competitive inhibitor of EGFR tyrosine kinase. The epidermal growth factor receptor signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a hallmark of various cancers, making EGFR an attractive target for therapeutic intervention.
Combining EGFR inhibitors like this compound with traditional cytotoxic chemotherapy agents such as cisplatin, paclitaxel, or doxorubicin is a rational approach to enhance anti-cancer efficacy. The rationale for this combination therapy includes:
-
Synergistic or Additive Effects: Targeting distinct but complementary pathways can lead to a greater anti-tumor effect than either agent alone.
-
Overcoming Resistance: EGFR signaling can contribute to resistance to chemotherapy. Inhibition of this pathway may re-sensitize cancer cells to the cytotoxic effects of chemotherapy.[3]
-
Targeting Different Cell Populations: Combination therapy can target heterogeneous tumor cell populations with varying sensitivities to each agent.
Preclinical studies with other EGFR inhibitors have demonstrated synergistic effects when combined with chemotherapy agents in various cancer cell lines and in vivo models.[3][4][5] The sequence of drug administration can be critical, with some studies suggesting that administration of the EGFR inhibitor prior to the chemotherapeutic agent may be more effective.[6]
Signaling Pathway
The EGFR signaling pathway is a complex cascade of molecular events initiated by the binding of ligands such as epidermal growth factor (EGF) to the receptor. This leads to receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and the activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. These pathways regulate critical cellular processes including proliferation, survival, and angiogenesis. This compound, by inhibiting the tyrosine kinase activity of EGFR, blocks the initiation of these downstream signals.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Combination Studies
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with cisplatin, paclitaxel, or doxorubicin on cancer cell viability.
Experimental Workflow:
Caption: Workflow for in vitro drug combination studies.
a. Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, SK-OV-3)
-
This compound (stock solution in DMSO)
-
Cisplatin, Paclitaxel, or Doxorubicin (stock solutions in appropriate solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT or MTS reagent
-
Plate reader
b. Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in cell culture medium.
-
Treatment: Treat cells with this compound alone, the chemotherapy agent alone, and in combination at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone. Determine the nature of the interaction (synergy, additivity, or antagonism) by calculating the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
c. Representative Data Presentation (Hypothetical):
| Treatment | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) |
| This compound | 5.2 | 8.1 |
| Cisplatin | 3.8 | 6.5 |
| This compound + Cisplatin (CI) | 0.6 (Synergy) | 0.7 (Synergy) |
| Paclitaxel | 0.01 | 0.05 |
| This compound + Paclitaxel (CI) | 0.8 (Synergy) | 0.9 (Additive) |
| Doxorubicin | 0.5 | 1.2 |
| This compound + Doxorubicin (CI) | 0.5 (Synergy) | 0.6 (Synergy) |
Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of this compound and chemotherapy combinations on the EGFR signaling pathway.
a. Materials:
-
Cancer cells treated as in the in vitro combination study
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
b. Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Experimental Workflow:
Caption: Workflow for in vivo drug combination xenograft studies.
a. Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
b. Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Treatment Administration: Administer drugs according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Analysis: Excise and weigh tumors. Tumor tissue can be used for further analysis such as immunohistochemistry (IHC) for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
c. Representative Data Presentation (Hypothetical):
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | 1500 ± 250 | - |
| This compound (X mg/kg) | 1000 ± 180 | 33% |
| Cisplatin (Y mg/kg) | 900 ± 200 | 40% |
| This compound + Cisplatin | 300 ± 90 | 80% |
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. EGFR Inhibitor Enhances Cisplatin Sensitivity of Oral Squamous Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AG1557: A Potent Tool for Interrogating EGFR-Mediated Signal Transduction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AG1557 is a potent and specific ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its high affinity and selectivity make it an invaluable tool for studying the intricate signaling pathways regulated by EGFR. Dysregulation of the EGFR signaling cascade is a hallmark of numerous cancers, making this compound a relevant compound for oncology research and drug development. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying signal transduction.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the EGFR tyrosine kinase. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected by EGFR inhibition are the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, a key regulator of cell survival and metabolism. By specifically targeting EGFR, this compound allows researchers to dissect the roles of these pathways in various cellular processes.
Data Presentation: Quantitative Analysis of this compound Activity
The potency of this compound has been characterized in various assays. The following table summarizes key quantitative data for easy comparison.
| Assay Type | Target | Cell Line/System | Value | Reference |
| Tyrosine Kinase Inhibition | EGFR | - | pIC50: 8.194 | [1][2] |
| EGFR Phosphorylation Inhibition | EGFR | A-431 cell vesicles | IC50: 0.89 nM | [1] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Additional research is needed to establish a comprehensive profile of this compound's IC50 values in a wider range of cancer cell lines through cell viability and proliferation assays.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on signal transduction.
Cell Viability/Proliferation Assay (e.g., MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., A431, an epidermoid carcinoma cell line with high EGFR expression)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from low nanomolar to high micromolar to determine the full dose-response curve. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR and Downstream Protein Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets, ERK and Akt.
Materials:
-
Cancer cell line
-
Complete growth medium and serum-free medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
This protocol is to directly measure the inhibitory activity of this compound on EGFR tyrosine kinase activity in a cell-free system.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer
-
ATP (including [γ-32P]ATP for radioactive detection or using a non-radioactive detection method)
-
A specific peptide substrate for EGFR (e.g., a synthetic peptide containing a tyrosine residue)
-
This compound
-
Phosphocellulose paper or other method for separating phosphorylated and non-phosphorylated substrate
-
Scintillation counter (for radioactive assay) or appropriate detection system for non-radioactive assay
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant EGFR kinase, and the peptide substrate.
-
Inhibitor Addition: Add different concentrations of this compound or vehicle control (DMSO) to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).
-
Separation and Detection:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a powerful and specific inhibitor of EGFR tyrosine kinase, making it an essential tool for researchers studying EGFR-mediated signal transduction. The provided application notes and detailed protocols offer a framework for utilizing this compound to investigate the roles of the MAPK and Akt pathways in various cellular contexts, ultimately contributing to a deeper understanding of cancer biology and the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
Technical Support Center: Compound Solubility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with compound solubility, specifically focusing on challenges with dissolving compounds like AG1557 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound in DMSO, but it's not dissolving completely. What could be the issue?
A1: Several factors can contribute to poor solubility of a compound in DMSO. These can include the inherent chemical properties of the compound, the quality of the DMSO used, the presence of moisture, or the formation of a less soluble crystalline form of the compound. It is also possible that the compound has limited solubility in DMSO at the desired concentration.
Q2: Can the quality of DMSO affect the solubility of my compound?
A2: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease its solvating power for many organic compounds.[1][2] It is crucial to use anhydrous, high-purity DMSO and to handle it properly to prevent moisture absorption.
Q3: Does temperature affect the dissolution of this compound in DMSO?
A3: Yes, temperature can play a role. Gently warming the solution can increase the solubility of some compounds. However, it is critical to consider the thermal stability of your specific compound before applying heat, as excessive heat can cause degradation.
Q4: My compound initially dissolved but then precipitated out of solution. Why did this happen?
A4: This phenomenon, known as "crashing out," can occur for several reasons. The compound may have been in a supersaturated state and has now crystallized into a more stable, less soluble form.[2][3] This can be triggered by changes in temperature, the introduction of nucleation sites (like dust particles), or prolonged storage. Additionally, if a DMSO stock solution is diluted with an aqueous buffer, the compound may precipitate if it has poor aqueous solubility.[4]
Q5: What is the recommended storage condition for compounds dissolved in DMSO?
A5: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C. However, be aware that freeze-thaw cycles can sometimes promote compound precipitation.[2] For short-term use, storing at room temperature for 1-2 days may be acceptable, but this is highly compound-dependent.[2][3]
Troubleshooting Guide: this compound Not Dissolving in DMSO
If you are experiencing difficulty dissolving this compound or a similar research compound in DMSO, follow these troubleshooting steps.
Initial Checks
-
Verify Compound Information: Double-check the certificate of analysis (CoA) for your specific lot of this compound. Confirm the recommended solvent and any reported solubility data.
-
Inspect DMSO Quality: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. If your current bottle has been open for a while, it may have absorbed moisture.
-
Visual Inspection: Examine the undissolved material. Is it a fine powder, crystalline, or an oily film? This can provide clues about the nature of the solubility issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound dissolution issues.
Quantitative Data Summary
| Parameter | Recommendation/Guideline | Notes |
| DMSO Purity | ≥ 99.9% (Anhydrous) | To minimize water content. |
| Typical Stock Concentration | 1-10 mM | Highly compound-dependent. |
| Gentle Warming Temperature | 30-40°C | Monitor for compound stability. |
| Sonication Duration | 5-15 minutes | Can aid in breaking up aggregates. |
| Final DMSO in Cell Culture | < 0.5% | High concentrations can be toxic to cells.[5] |
Experimental Protocols
Protocol for Dissolving a Poorly Soluble Compound
This protocol provides a systematic approach to dissolving a compound like this compound in DMSO.
Materials:
-
This compound (or other compound)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Incubator or water bath set to 37°C
Procedure:
-
Preparation: Allow the vial of this compound and the bottle of DMSO to come to room temperature before opening to minimize moisture condensation.
-
Initial Attempt at Room Temperature:
-
Add the desired volume of DMSO to the vial containing the pre-weighed compound to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
-
Sonication:
-
If particles remain, place the vial in a water bath sonicator.
-
Sonicate for 10-15 minutes.
-
After sonication, vortex again and visually inspect the solution.
-
-
Gentle Warming:
-
If the compound is still not fully dissolved, place the vial in a 37°C water bath or incubator for 15-30 minutes.
-
Periodically remove the vial and vortex.
-
Visually inspect for dissolution. Caution: Only apply heat if the compound is known to be thermally stable.
-
-
Final Assessment:
-
Once the compound appears to be dissolved, centrifuge the vial at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining micro-precipitates.
-
Carefully transfer the supernatant to a fresh, sterile tube. This will be your stock solution.
-
Signaling Pathway Context
This compound, if it were a research compound, could potentially be a tyrosine kinase inhibitor. For illustrative purposes, the diagram below shows a simplified signaling pathway for the Epidermal Growth Factor Receptor (EGFR), a common target for such inhibitors.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
References
AG1557 off-target effects in experiments
Welcome to the technical support center for AG1478. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of AG1478, with a focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of AG1478?
AG1478 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is frequently used in research to study EGFR signaling pathways in various cellular processes, including proliferation, apoptosis, and invasion.[1][3] AG1478 has shown preferential inhibition of truncated EGFR mutants, which are common in certain cancers like glioblastoma.[4][5]
Q2: What are the known off-target effects of AG1478?
While AG1478 is a selective EGFR inhibitor, several off-target effects have been documented in the literature:
-
Neurotrophin Release: In retinal cultures, AG1478 was found to stimulate the release of neurotrophins (BDNF, NGF, and NT-3), promoting axon growth. This effect was shown to be independent of EGFR inhibition.[6]
-
Protein Kinase CK2 Inhibition: AG1478 can act as a potent inhibitor of protein kinase CK2, a serine/threonine kinase involved in various cellular processes. Kinetic studies have shown that it acts as a bisubstrate inhibitor, competitive with both GTP and the protein substrate casein.[7]
-
Hypomagnesemia and Cardiac Dysfunction: In animal studies, chronic administration of AG1478 in rats led to the development of hypomagnesemia (low magnesium levels) and associated cardiac dysfunction.[8]
-
Inhibition of Downstream Signaling: AG1478 has been observed to inhibit the phosphorylation of downstream signaling molecules such as ERK1/2 and AKT.[1][3] While often linked to its on-target EGFR inhibition, these effects can have broader consequences depending on the cellular context.
-
Telomerase and MMP-9 Suppression: Studies in breast cancer cells have shown that AG1478 can suppress telomerase activity and down-regulate the expression of matrix metalloproteinase-9 (MMP-9), which may contribute to its anti-invasive properties.[1]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use the Lowest Effective Concentration: Titrate AG1478 to determine the lowest concentration that effectively inhibits EGFR without causing significant off-target effects.
-
Include Proper Controls: Use control cell lines with known EGFR expression levels. A key control is to use siRNA to knock down EGFR and then treat with AG1478. If the observed effect persists after EGFR knockdown, it is likely an off-target effect.[6]
-
Orthogonal Approaches: Confirm key findings using alternative methods to inhibit EGFR signaling, such as other EGFR inhibitors with different selectivity profiles or genetic approaches like siRNA or CRISPR.
-
Monitor for Known Off-Target Effects: If your experimental system is sensitive to changes in neurotrophin signaling or CK2 activity, consider monitoring these pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Toxicity | Off-target effects on essential cellular kinases. | Lower the concentration of AG1478. Perform a dose-response curve to find the optimal concentration. |
| Use a more specific EGFR inhibitor if available. | ||
| Ensure the solvent (e.g., DMSO) concentration is not toxic to your cells. | ||
| Inconsistent or Non-reproducible Results | Variability in cell culture conditions. | Maintain consistent cell passage numbers and confluency. |
| Degradation of AG1478 stock solution. | Prepare fresh stock solutions of AG1478 and store them properly, protected from light and repeated freeze-thaw cycles. | |
| Observed Effect is Independent of EGFR Inhibition | Off-target activity of AG1478. | Perform an EGFR knockdown experiment using siRNA. If the phenotype persists in the absence of EGFR, the effect is off-target. |
| Test other EGFR inhibitors with different chemical scaffolds. |
Quantitative Data Summary
Table 1: Reported IC50 Values for AG1478
| Target | Cell Line/System | IC50 | Reference |
| EGFR | Human Glioma Cells (U87MG.ΔEGFR) | ~1 µM | [4] |
| Protein Kinase CK2 | Recombinant Human Holoenzyme | 25.9 µM | [7] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.[3]
-
Treatment: Treat the cells with a serial dilution of AG1478 (e.g., 0.1, 1, 10, 25, 50 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.[3]
Western Blot for Phospho-EGFR
-
Cell Lysis: After treatment with AG1478, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: AG1478 primary and off-target signaling pathways.
Caption: Troubleshooting workflow for AG1478 experiments.
References
- 1. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Off-target effects of epidermal growth factor receptor antagonists mediate retinal ganglion cell disinhibited axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
AG1557 degradation and storage issues
Technical Support Center: AG1557
Disclaimer: Information on a specific molecule designated "this compound" is not publicly available. The following technical support guide has been generated for a hypothetical small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), herein referred to as this compound, to illustrate the expected content and format. The data and protocols are representative of typical small molecule kinase inhibitors and should be adapted and validated for any specific compound.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store the lyophilized powder of this compound?
A1: For optimal performance and stability, this compound should be handled with care upon receipt. We recommend reconstituting the lyophilized powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).[1] To minimize freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into smaller, single-use volumes in sterile microcentrifuge tubes.[2] These aliquots should be stored at -80°C and protected from light.[1] When properly stored, the DMSO stock solution is expected to be stable for at least 6 months.[1][2]
Q2: What is the stability of this compound in aqueous solutions and cell culture media?
A2: Small molecule inhibitors like this compound generally have limited stability in aqueous solutions. The stability is dependent on the specific buffer, pH, and temperature. It is strongly recommended to prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium for each experiment. Avoid storing this compound in aqueous solutions for extended periods. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]
Q3: How can I check the purity and integrity of my this compound sample, especially if I suspect degradation?
A3: The purity of small molecule inhibitors is crucial for reproducible experimental results.[3] If you suspect degradation due to improper storage or handling, the integrity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks, or Mass Spectrometry (MS) to confirm the molecular weight of the compound. A decrease in the expected biological activity in a well-characterized sensitive cell line can also be an indicator of compound degradation.
Q4: What are the common degradation pathways for small molecule kinase inhibitors like this compound?
A4: The degradation of small molecule kinase inhibitors can occur through several mechanisms, including hydrolysis, oxidation, and photodecomposition. The specific degradation pathway is dependent on the chemical structure of the molecule. For many kinase inhibitors, the presence of ester or amide functional groups can make them susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH. Exposure to light and oxygen can also lead to degradation. Therefore, it is crucial to store the compound as a powder or in an anhydrous solvent at low temperatures and protected from light.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Prepare a fresh stock solution of this compound from lyophilized powder. 2. Avoid multiple freeze-thaw cycles of the stock solution.[2] 3. Prepare working dilutions immediately before use. |
| Improper Cell Culture Conditions | 1. Ensure cells are healthy and in the logarithmic growth phase. 2. Regularly check for mycoplasma contamination. 3. Use cells within a consistent and low passage number range.[4] |
| Cell Line Resistance | 1. Confirm the EGFR mutation status of your cell line. Some mutations confer resistance to EGFR inhibitors.[4] 2. Use a known sensitive cell line as a positive control. |
Issue 2: High background signal or off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | 1. Perform a dose-response experiment to determine the optimal concentration range and the IC50 value.[4] 2. Use the lowest effective concentration to minimize off-target effects.[4] |
| DMSO Toxicity | 1. Ensure the final DMSO concentration in the cell culture medium is below 0.5%.[2] 2. Include a vehicle control (DMSO only) in all experiments. |
| Inhibitor Specificity | 1. At higher concentrations, kinase inhibitors can inhibit other kinases due to the conserved nature of the ATP-binding pocket.[5] 2. If available, consult kinome scan data for this compound to identify potential off-target kinases.[4] |
Quantitative Data Summary
Table 1: Stability of this compound Stock Solution (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| -80°C | >99 | >99 | >98 |
| -20°C | >99 | 97 | 95 |
| 4°C | 95 | 88 | 75 |
| Room Temperature | 80 | 65 | <50 |
| Data is hypothetical and for illustrative purposes. |
Table 2: Half-life of this compound in Different Aqueous Solutions at 37°C
| Solution | pH | Half-life (hours) |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~12 |
| Cell Culture Medium (RPMI + 10% FBS) | 7.2-7.4 | ~24 |
| Acidic Buffer | 5.0 | ~8 |
| Alkaline Buffer | 8.5 | ~4 |
| Data is hypothetical and for illustrative purposes. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock solution of 10-20 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight of 500 g/mol ), add 200 µL of DMSO.
-
Solubilization: Vortex the solution gently until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes.[2]
-
Storage: Store the aliquots at -80°C.[1]
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Western Blotting for EGFR Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in vitro.
References
Technical Support Center: Western Blot Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot experiments.
Frequently Asked Questions (FAQs)
Problem: Weak or No Signal
A common issue in Western blotting is the absence of a detectable signal from the target protein. This can be caused by a variety of factors, from suboptimal antibody concentrations to issues with protein transfer.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Antibody Issues | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). Ensure the secondary antibody is compatible with the primary antibody's host species. Avoid reusing diluted antibodies as their activity can diminish.[1][2] |
| Low Target Protein Abundance | Increase the amount of protein loaded per well; a minimum of 20-30 µg of cell lysate is often recommended.[1][3] If the protein has low expression, consider using a more sensitive detection substrate or enriching the target protein via immunoprecipitation.[2][4] |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S.[3][5][6] For high molecular weight proteins, extend the transfer time; for low molecular weight proteins, use a 0.2 µm pore size membrane and reduce transfer time to prevent over-transfer.[1] |
| Inactive Detection Reagents | Ensure the enzyme-conjugated secondary antibody has not been inactivated. For instance, sodium azide is an irreversible inhibitor of Horseradish Peroxidase (HRP) and should not be included in buffers when using HRP-conjugated antibodies.[2][3] Also, verify that the chemiluminescent substrate has not expired and is active.[2][4] |
| Excessive Washing | Over-washing the membrane can strip the antibody from the blot. Reduce the number or duration of wash steps.[4] |
| Blocking Issues | Over-blocking can sometimes mask the epitope of interest. Reduce the blocking incubation time or try a different blocking agent.[2] For example, non-fat dry milk can sometimes interfere with the detection of certain antigens.[7] |
Problem: High Background
High background on a Western blot can obscure the signal from the target protein, making data interpretation difficult. This is often due to insufficient blocking, excessive antibody concentration, or inadequate washing.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) and/or increase the concentration of the blocking agent (e.g., up to 7-10%).[8] Ensure the blocking agent is fully dissolved and consider filtering it to remove particulates.[9] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to find the optimal concentration that provides a strong signal without high background.[10][11][12][13] Excess antibody can bind non-specifically to the membrane.[12] |
| Inadequate Washing | Increase the number and duration of wash steps to effectively remove unbound antibodies.[2][11][12][14] Using a detergent like Tween 20 (0.05-0.1%) in the wash buffer is recommended.[2][14] |
| Membrane Drying | Allowing the membrane to dry out at any stage can cause high, patchy background. Ensure the blot remains fully submerged in buffer during all incubation and washing steps.[9][10] |
| Contamination | Speckled or blotchy backgrounds can result from contaminated buffers or equipment.[9][15] Use fresh, filtered buffers and clean incubation trays.[2][9] |
| Cross-reactivity | The secondary antibody may be binding non-specifically. Run a control blot with only the secondary antibody to check for non-specific binding.[8][12] For detecting phosphoproteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cross-react.[8][10] |
Problem: Non-Specific Bands
The presence of unexpected bands on a Western blot can be confusing. These can arise from protein degradation, antibody cross-reactivity, or post-translational modifications.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | A high concentration of the primary antibody can lead to it binding to proteins with lower affinity, resulting in off-target bands.[16] Try reducing the antibody concentration and incubating at 4°C.[14][16] |
| Sample Degradation | Proteolysis of the target protein can result in lower molecular weight bands. Always prepare fresh lysates and include protease inhibitors in the lysis buffer.[1][8][14] |
| Post-Translational Modifications | Glycosylation, phosphorylation, or other modifications can cause the protein to migrate at a different molecular weight than predicted. |
| Protein Isoforms or Splice Variants | The antibody may be detecting different isoforms of the target protein present in the sample.[1] |
| Too Much Protein Loaded | Overloading the gel with too much protein can lead to the appearance of "ghost bands" and other non-specific signals.[1][14] Aim to load between 20-30 µg of total protein for cell lysates.[14] |
| Incomplete Blocking | Inadequate blocking can allow antibodies to bind non-specifically to the membrane.[16] Optimize blocking conditions as described in the "High Background" section. |
Experimental Protocols & Workflows
Standard Western Blot Protocol
A detailed, step-by-step protocol for performing a standard Western blot is provided below.
-
Sample Preparation :
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.[1][8] Keep samples on ice to prevent degradation.[17]
-
Determine the protein concentration of the lysates using a method like the Bradford or BCA assay.[17]
-
Denature the protein samples by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.[18][19]
-
-
Gel Electrophoresis :
-
Protein Transfer :
-
Blocking :
-
Antibody Incubation :
-
Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[19]
-
Wash the membrane three times for 5-10 minutes each in wash buffer (e.g., TBST).[1][18]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18]
-
Wash the membrane again three times for 5-10 minutes each in wash buffer.[18]
-
-
Detection :
Visualized Experimental Workflow
Caption: A standard workflow for a Western blot experiment.
Troubleshooting Logic
The following diagram provides a decision-making framework for troubleshooting common Western blot issues.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. arp1.com [arp1.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. Western Blot Doctor™ — Blot Background Problems | Bio-Rad [bio-rad.com]
- 10. sinobiological.com [sinobiological.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. biossusa.com [biossusa.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. arp1.com [arp1.com]
- 15. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. addgene.org [addgene.org]
- 21. Western blot protocol | Abcam [abcam.com]
minimizing AG1557 toxicity in cell lines
Welcome to the technical support center for AG1557. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, a potent and ATP-competitive inhibitor of the Epidermal Growth factor Receptor (EGFR) tyrosine kinase, in cell culture experiments and to help troubleshoot potential issues, particularly regarding cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Tyrphostin AG-1557, is a small molecule inhibitor that specifically targets the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). By competing with ATP for the binding site on the kinase domain, this compound blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways. This inhibition ultimately affects cellular processes such as proliferation, survival, and differentiation, which are often dysregulated in cancer cells.
Q2: What are the common causes of this compound-induced toxicity in cell lines?
A2: Toxicity from this compound in cell lines can stem from several factors:
-
On-target toxicity: Prolonged or high-concentration inhibition of EGFR, a crucial receptor in normal cellular function, can lead to cell death, even in non-cancerous cell lines.
-
Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to unintended cytotoxic effects.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5%.
-
Compound instability: Degradation of the compound in culture media can lead to the formation of toxic byproducts.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to EGFR inhibition based on their genetic background and dependence on the EGFR signaling pathway.
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing toxicity?
A3: The optimal concentration of this compound should be determined empirically for each cell line. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Experimental Workflow for Determining IC50
For your experiments, it is advisable to use concentrations at or slightly above the determined IC50 to achieve target inhibition while minimizing off-target toxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Issue | Possible Causes | Recommended Solutions |
| High cell death even at low concentrations | - Cell line is highly sensitive to EGFR inhibition.- Incorrect stock concentration.- Solvent (DMSO) toxicity. | - Perform a dose-response and time-course experiment to find the optimal concentration and duration.- Verify the stock solution concentration.- Ensure the final DMSO concentration in the media is below 0.1%. |
| Inconsistent results between experiments | - Variation in cell passage number or confluency.- Inconsistent compound preparation.- Instability of this compound in media. | - Use cells within a consistent passage number range and treat at a similar confluency.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Minimize the time the compound is in the incubator by adding it to cells immediately after dilution. |
| No observable effect on the target pathway | - this compound concentration is too low.- The cell line is resistant to EGFR inhibition.- The compound has degraded. | - Increase the concentration of this compound.- Confirm EGFR expression and dependency in your cell line.- Use a fresh aliquot of this compound. |
| Precipitation of this compound in culture media | - Poor solubility of the compound at the working concentration.- Interaction with media components. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but not toxic.- Prepare the final dilution in pre-warmed media and mix thoroughly before adding to cells. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of dilutions in complete growth medium to achieve final desired concentrations. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50.
Signaling Pathways
EGFR Signaling Pathway
This compound inhibits the EGFR, which is the starting point of several critical downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and growth.
Logical Flow for Troubleshooting this compound Toxicity
When encountering unexpected toxicity, a systematic approach can help identify the root cause.
Technical Support Center: AG1557 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AG1557 in cell culture, with a specific focus on troubleshooting and preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Tyrphostin AG-1557, is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its chemical name is N-(3-iodophenyl)-6,7-dimethoxy-4-quinazolinamine. By competitively binding to the ATP-binding site of the EGFR tyrosine kinase, this compound blocks the phosphorylation cascade that leads to tumor cell proliferation, survival, and angiogenesis. EGFR signaling involves several downstream pathways, including the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions like cell culture media.
-
Solvent Shock: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.[1]
-
High Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of this compound.[1] Repeated freeze-thaw cycles of the stock solution can also promote precipitation.[1]
-
pH of the Medium: The pH of the cell culture medium can influence the solubility of this compound.
-
Interactions with Media Components: Components in the culture medium, such as salts and proteins, can interact with this compound, potentially leading to the formation of insoluble complexes.
Q3: How can I visually identify this compound precipitation?
Precipitation of this compound can manifest in several ways:
-
Cloudiness or Haziness: The cell culture medium may appear turbid or cloudy.
-
Visible Particles: You might observe fine particles or crystals floating in the medium or settled at the bottom of the culture vessel.
-
Microscopic Observation: Under a microscope, you may see crystalline structures or amorphous precipitates, distinct from the cells.
Q4: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing concentrated stock solutions of this compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues during your cell culture experiments.
Problem: this compound precipitates immediately upon addition to the cell culture medium.
| Possible Cause | Troubleshooting Steps |
| Solvent Shock | 1. Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock solution in a small volume of pre-warmed (37°C) medium, mix gently, and then add this intermediate dilution to the final volume of medium. |
| 2. Dropwise Addition: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling the culture vessel. | |
| 3. Increase Final DMSO Concentration (with caution): If your cell line tolerates it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) can help maintain solubility. However, always perform a vehicle control to assess the effect of DMSO on your cells. | |
| High Final Concentration | 1. Determine Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols section) to determine the maximum soluble concentration of this compound in your specific cell culture medium and conditions. |
| 2. Reduce Working Concentration: If the intended working concentration exceeds the determined solubility, consider using a lower, soluble concentration. |
Problem: this compound precipitates over time during incubation.
| Possible Cause | Troubleshooting Steps |
| Temperature Fluctuations | 1. Pre-warm all solutions: Ensure that the cell culture medium and any buffers are pre-warmed to 37°C before adding the this compound solution. |
| 2. Stable Incubation: Maintain a stable temperature in the incubator. Avoid frequent opening of the incubator door. | |
| pH Shift in Medium | 1. Use Buffered Medium: Consider using a cell culture medium containing a buffer such as HEPES to maintain a stable pH, especially for long-term experiments. |
| 2. Monitor pH: Regularly check the pH of your culture medium. A significant drop in pH due to cellular metabolism can affect compound solubility. | |
| Interaction with Media Components | 1. Serum Concentration: If using serum, be aware that proteins can bind to the compound. Test different serum concentrations to see if it affects precipitation. |
| 2. Media Formulation: Different base media (e.g., DMEM, RPMI-1640) have varying compositions. If possible, test the solubility of this compound in different media formulations. |
Data Presentation
This compound Solubility Data
| Solvent | Solubility |
| DMF | 1 mg/ml |
| DMSO | 1.5 mg/ml |
| DMSO:PBS (pH 7.2) (1:8) | 0.1 mg/ml |
| Ethanol | 0.5 mg/ml |
Data sourced from supplier information.
Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Recommendation |
| < 0.1% | Generally considered safe for most cell lines. |
| 0.1% - 0.5% | May be tolerated by many cell lines, but a vehicle control is essential. |
| > 0.5% | Increased risk of cellular toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight of this compound = 407.2 g/mol ).
-
Aseptically weigh the this compound powder and dissolve it in the appropriate volume of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in pre-warmed medium.
-
Add the final working solution to your cell cultures immediately.
-
Protocol 2: Kinetic Solubility Assay in 96-Well Plate Format
Objective: To determine the maximum concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (the same formulation, including serum, as used in your experiments)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Serial Dilutions of this compound in DMSO:
-
In a separate 96-well plate, prepare a series of 2-fold dilutions of the this compound stock solution in DMSO.
-
-
Add Cell Culture Medium to the Assay Plate:
-
Add 198 µL of your cell culture medium to each well of a clear-bottom 96-well plate.
-
-
Add this compound Dilutions to the Assay Plate:
-
Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include control wells:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
-
Incubate the Plate:
-
Incubate the plate at 37°C for a period relevant to your experiment (e.g., 2, 24, or 48 hours).
-
-
Measure Precipitation:
-
Measure the absorbance or light scattering (nephelometry) of each well using a plate reader. An increase in absorbance or scattering indicates precipitation.
-
-
Determine the Kinetic Solubility:
-
The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility under these conditions.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Improving AG1557 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the EGFR inhibitor AG1557, particularly in the context of acquired resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Tyrphostin AG-1557, is a potent and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP pocket of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Q2: My cancer cell line has developed resistance to this compound. What are the common mechanisms of resistance to EGFR inhibitors like this compound?
A2: Resistance to EGFR inhibitors is a significant challenge in cancer therapy and can arise through various mechanisms, including:
-
Secondary Mutations in EGFR: The most common mechanism is the acquisition of secondary mutations in the EGFR kinase domain, such as the "gatekeeper" T790M mutation. This mutation increases the receptor's affinity for ATP, reducing the inhibitory effect of ATP-competitive drugs like this compound. Another clinically relevant mutation is the C797S mutation, which can confer resistance to third-generation EGFR inhibitors.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. Common bypass tracks include the amplification or overexpression of other receptor tyrosine kinases like MET or AXL. Activation of these receptors can reactivate downstream pathways such as PI3K/AKT and MEK/ERK, even in the presence of EGFR inhibition.
-
Histological Transformation: In some cases, cancer cells can undergo a change in their cellular identity, a process known as histological transformation. For example, non-small cell lung cancer (NSCLC) cells can transform into small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line and comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay such as the MTT or MTS assay.
Troubleshooting Guides
Problem: Decreased Efficacy of this compound in Long-Term Cultures
Possible Cause: Development of a resistant population of cells.
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment using a cell viability assay (see Experimental Protocol 2) to compare the IC50 of this compound in your current cell line to the original parental cell line. A rightward shift in the dose-response curve and a higher IC50 value will confirm resistance.
-
Analyze EGFR Signaling: Use Western blotting (see Experimental Protocol 3) to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) in the presence and absence of this compound. In resistant cells, you may observe sustained phosphorylation of these proteins even at concentrations of this compound that were previously effective.
-
Investigate Resistance Mechanisms:
-
Sequence the EGFR kinase domain: To check for secondary mutations like T790M.
-
Assess bypass pathway activation: Use Western blotting to check for overexpression or increased phosphorylation of receptor tyrosine kinases such as MET and AXL.
-
Problem: High Background in Western Blot for Phosphorylated EGFR
Possible Cause: Sub-optimal antibody concentration, insufficient blocking, or high basal EGFR activity.
Troubleshooting Steps:
-
Optimize Antibody Dilution: Perform a titration of your primary antibody to find the optimal concentration that gives a strong signal with low background.
-
Extend Blocking Time: Increase the blocking time (e.g., from 1 hour to 2 hours or overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
-
Serum Starve Cells: Before treating with this compound and stimulating with EGF, serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
Strategies to Improve this compound Efficacy in Resistant Cell Lines
Based on the identified mechanisms of resistance, several strategies can be employed to enhance the efficacy of this compound:
Combination Therapy
Combining this compound with other therapeutic agents can be a powerful strategy to overcome resistance.
-
Inhibition of Bypass Pathways: If resistance is mediated by the activation of a bypass pathway, combining this compound with an inhibitor of that pathway can restore sensitivity. For example, if MET amplification is detected, a combination with a MET inhibitor is a rational approach.
-
Combination with Chemotherapy: Combining this compound with traditional cytotoxic chemotherapy can have synergistic effects.
-
Dual EGFR Blockade: In some contexts, combining a small molecule inhibitor like this compound with an EGFR-targeted monoclonal antibody (e.g., cetuximab) can provide a more complete blockade of the receptor.
Development of Novel Agents
While beyond the scope of a typical research lab, understanding the resistance mechanisms can inform the development of next-generation inhibitors that are effective against common resistance mutations.
Data Presentation
Quantitative data from experiments should be summarized in clear and structured tables for easy comparison. Below are template tables that can be adapted to present your experimental findings.
Disclaimer: The following data are illustrative examples and are not based on published results for this compound.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | This compound IC50 (µM) |
| Parental Cell Line | Exon 19 Deletion | - | 0.05 |
| Resistant Clone 1 | Exon 19 Del / T790M | Secondary Mutation | 5.2 |
| Resistant Clone 2 | Exon 19 Deletion | MET Amplification | 3.8 |
Table 2: Synergistic Effects of this compound in Combination with a MET Inhibitor in MET-Amplified Resistant Cells
| Treatment | This compound (µM) | MET Inhibitor (µM) | Cell Viability (%) | Combination Index (CI)* |
| Control | 0 | 0 | 100 | - |
| This compound | 1 | 0 | 85 | - |
| MET Inhibitor | 0 | 0.5 | 90 | - |
| Combination | 1 | 0.5 | 40 | 0.6 |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Experimental Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/plates
-
DMSO (for stock solution)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells will die. Once the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments) with each passage, once the cells have adapted to the current concentration and are proliferating steadily.
-
Establishment of Resistant Line: Continue this process for several months. A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.
-
Characterization: Characterize the resistant cell line by determining its IC50 and investigating the underlying resistance mechanisms.
Experimental Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for performing an MTT assay to determine the IC50 of this compound.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Experimental Protocol 3: Western Blot Analysis of EGFR Signaling Pathway
This protocol details the procedure for analyzing the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Parental and resistant cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound for a specified time (e.g., 2 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway
AG1557 experimental variability and reproducibility
A thorough search for "AG1557" in the context of experimental variability and reproducibility did not yield any relevant scientific or technical information.
The search results primarily identified "this compound" as a product number for the "Augusta Power Plus Jersey 2.0"[1][2]. No references to a compound, experimental protocol, or therapeutic agent with this designation were found in the available scientific literature.
Therefore, it is not possible to create a technical support center with troubleshooting guides and FAQs as requested, because there is no information on the experimental use, potential issues, or signaling pathways associated with a substance named this compound.
To receive the requested information, please verify the following:
-
Correct Naming: Ensure that "this compound" is the correct designation. It could be an internal development code, a mistyped name, or an abbreviated form of a different name.
-
Alternative Names: If available, please provide any alternative names, chemical identifiers (like a CAS number), or the general class of compound to which this compound belongs.
Once a correct and identifiable name for the experimental agent is provided, a comprehensive technical support guide can be developed to address the specific needs of researchers, scientists, and drug development professionals.
References
Validation & Comparative
A Comparative Guide to the Efficacy of AG1557 and Gefitinib in Targeting EGFR
In the landscape of targeted cancer therapy, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone for treating various malignancies, particularly non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of the efficacy of two such inhibitors: AG1557, a member of the tyrphostin family of protein kinase inhibitors, and Gefitinib (Iressa®), a clinically approved first-generation EGFR tyrosine kinase inhibitor (TKI). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform preclinical and translational research.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both this compound and Gefitinib are ATP-competitive inhibitors of the EGFR tyrosine kinase.[1][2] They exert their therapeutic effect by binding to the ATP-binding pocket of the intracellular catalytic domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cancer cell proliferation, survival, and metastasis. By blocking these signals, both compounds can induce cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
dot
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound and Gefitinib.
In Vitro Efficacy: Kinase Inhibition and Cellular Cytotoxicity
The potency of EGFR inhibitors is typically assessed through in vitro kinase assays and cell-based cytotoxicity assays.
EGFR Kinase Inhibition
This compound has been identified as a specific inhibitor of EGFR tyrosine kinase with a reported pIC50 of 8.194.[1] The pIC50 is the negative logarithm of the IC50 value in molar concentration. An IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or the viability of cells by 50%.
Gefitinib is a potent EGFR inhibitor with reported IC50 values in the low nanomolar range in cell-free assays.[2]
| Compound | Target | pIC50 | IC50 (nM) |
| This compound | EGFR Kinase | 8.194 | ~6.4 |
| Gefitinib | EGFR Kinase | - | ~2-37 |
Table 1: Comparison of In Vitro EGFR Kinase Inhibitory Activity. The pIC50 for this compound was converted to an approximate IC50 value. The IC50 for Gefitinib is a representative range from multiple sources.[1][3]
Cellular Cytotoxicity
The efficacy of these inhibitors in a cellular context is crucial. The A431 cell line, a human epidermoid carcinoma cell line that overexpresses EGFR, is a common model for evaluating EGFR inhibitors.[4][5]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A-431 | Epidermoid Carcinoma | Data Not Available |
| Gefitinib | A-431 | Epidermoid Carcinoma | 19.77 |
Table 2: Comparison of Cytotoxicity in A-431 Cells. While this compound has been used in A-431 cells, specific IC50 data from publicly available literature is limited. The IC50 for Gefitinib is based on a 12-hour treatment period.[1]
It is important to note that the cytotoxic efficacy of Gefitinib is highly dependent on the EGFR mutation status of the cancer cells. For instance, NSCLC cell lines with activating EGFR mutations, such as HCC827 and PC-9, are significantly more sensitive to Gefitinib than those with wild-type EGFR or resistance mutations like T790M.[6][7]
In Vivo Efficacy: Preclinical Tumor Models
Currently, there is no publicly available in vivo data for this compound.[3] In contrast, Gefitinib has been extensively studied in various xenograft models. In vivo studies have demonstrated that Gefitinib exhibits significant anti-tumor activity in xenografts derived from human cancer cell lines that overexpress EGFR or harbor activating EGFR mutations.[7]
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays discussed.
Experimental Workflow: Cell Viability (MTT) Assay
dot
Figure 2: General workflow for an MTT-based cell viability assay.
Protocol: In Vitro EGFR Kinase Assay (Luminescent)
A common method to determine the direct inhibitory effect of a compound on EGFR kinase activity is through a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reagents: Recombinant human EGFR enzyme, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the inhibitor (this compound or Gefitinib) at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by mixing the EGFR enzyme, substrate, and ATP in a kinase reaction buffer.
-
The inhibitor is added at a range of concentrations.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
The luminescence is measured using a plate reader, and the signal is proportional to the amount of ADP formed and thus the kinase activity.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Conclusion
Both this compound and Gefitinib are potent, ATP-competitive inhibitors of the EGFR tyrosine kinase. Based on the available in vitro kinase assay data, this compound demonstrates potent inhibition of EGFR. However, a comprehensive comparison of the cellular efficacy of this compound and Gefitinib is currently hampered by the limited availability of published cell-based cytotoxicity and in vivo data for this compound.
Gefitinib's efficacy is well-documented and clinically validated, particularly in EGFR-mutated NSCLC. For a more direct and conclusive comparison, further studies are required to evaluate the cytotoxic effects of this compound across a panel of cancer cell lines with varying EGFR status and to assess its anti-tumor activity in preclinical in vivo models. Such data would be invaluable for determining the potential therapeutic niche of this compound in the landscape of EGFR-targeted therapies.
References
- 1. Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A431 Cells [cytion.com]
- 5. A431 cells - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
AG1557 versus Erlotinib in Lung Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of two tyrosine kinase inhibitors, AG1557 and Erlotinib, with a focus on their application in lung cancer cell research. Erlotinib is a well-established epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). This compound, also a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been identified as an EGFR inhibitor. However, publicly available experimental data on its specific effects on lung cancer cells is limited. This document summarizes the known information for both compounds to aid researchers in experimental design and drug development.
Mechanism of Action
Both this compound and Erlotinib are ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP-binding site of the EGFR's intracellular kinase domain, they prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and metastasis.
Signaling Pathway: EGFR Inhibition
The diagram below illustrates the general mechanism of action for both this compound and Erlotinib as EGFR inhibitors.
Caption: Mechanism of EGFR Inhibition by this compound and Erlotinib.
Quantitative Data Comparison
Due to the limited availability of public data for this compound's effects on lung cancer cells, a direct quantitative comparison with Erlotinib is not feasible at this time. The following tables summarize the available data for each compound.
Table 1: this compound - In Vitro Efficacy Data
| Cell Line | Assay Type | Parameter | Value | Reference |
| N/A | EGFR Kinase Assay | pIC50 | 8.194 | [Data not available in search results] |
| Lung Cancer Cells | Compound Library Screen | Activity | Included in anti-lung cancer library | [Data not available in search results] |
Data for this compound's effect on lung cancer cell proliferation (e.g., IC50) and apoptosis is not currently available in the public domain based on the conducted searches.
Table 2: Erlotinib - In Vitro Efficacy Data in Lung Cancer Cells
| Cell Line | EGFR Mutation Status | Assay Type | Parameter | Value | Reference |
| A549 | Wild-Type | MTT Assay | IC50 (24h) | ~23 µM | [1] |
| H3255 | L858R | Cell Cycle Analysis (24h) | G1 Arrest | Increased | [2] |
| PC-9 | exon 19 deletion | Cell Cycle Analysis (24h) | G1 Arrest | Increased | [2] |
| H3255 | L858R | Annexin V/PI Assay (48h) | Apoptosis | Increased | [2] |
| PC-9 | exon 19 deletion | Annexin V/PI Assay (48h) | Apoptosis | Increased | [2] |
| H1650 | exon 19 deletion | Annexin V/PI Assay (48h) | Apoptosis | Minimal Increase | [2] |
| H1975 | L858R, T790M | Annexin V/PI Assay (48h) | Apoptosis | Minimal Increase | [2] |
| H23 | Wild-Type | Annexin-V Staining | Apoptosis | Increased | [3] |
| H23 | Wild-Type | Caspase-3 Activity | Apoptosis | Augmented | [3] |
| HCC827 | exon 19 deletion | Trypan Blue Exclusion (24h) | Cell Death | Dose-dependent increase | [4] |
| HCC4006 | exon 19 deletion | Trypan Blue Exclusion (24h) | Cell Death | Dose-dependent increase | [4] |
Experimental Protocols
General Experimental Workflow for Inhibitor Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a tyrosine kinase inhibitor like this compound or Erlotinib in lung cancer cell lines.
Caption: General workflow for in vitro inhibitor testing.
Detailed Methodologies (Erlotinib)
-
Cell Viability/Proliferation (MTT Assay) [1]
-
Seed lung cancer cells (e.g., A549) in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of Erlotinib for a specified duration (e.g., 24 hours).
-
Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
-
Apoptosis (Annexin V/PI Staining) [2]
-
Culture lung cancer cells and treat with Erlotinib for the desired time (e.g., 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot for Signaling Pathway Analysis [4]
-
Treat cultured lung cancer cells with Erlotinib for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Conclusion
Erlotinib is a well-documented inhibitor of EGFR, demonstrating significant effects on the proliferation and apoptosis of various lung cancer cell lines, particularly those harboring activating EGFR mutations. Its mechanism of action and cellular effects have been extensively studied, providing a robust dataset for comparative analysis.
In contrast, while this compound is identified as an EGFR tyrosine kinase inhibitor, there is a significant lack of publicly available, peer-reviewed experimental data detailing its specific effects on lung cancer cells. To establish a comprehensive understanding of this compound's potential as a therapeutic agent for lung cancer, further in vitro and in vivo studies are warranted. Researchers are encouraged to conduct head-to-head comparative studies of this compound and Erlotinib to elucidate their relative potency and efficacy in relevant lung cancer models.
References
- 1. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Gefitinib and Erlotinib on Apoptosis and c-MYC Expression in H23 Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research [ar.iiarjournals.org]
Validating Cellular Target Engagement of SHP2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery, confirming that a molecule interacts with its intended target within a cellular context is a critical step. This guide provides a comparative analysis of experimental methods to validate the target engagement of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors, using SHP099 as a primary example and comparing it with other allosteric inhibitors such as TNO155 and RMC-4550.
The Role of SHP2 in Cellular Signaling
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, most notably the RAS-MAPK pathway, which is essential for cell growth, proliferation, and differentiation.[1][2][3][4] In its inactive state, the N-SH2 domain of SHP2 folds into the catalytic pocket of the protein tyrosine phosphatase (PTP) domain, leading to auto-inhibition.[2][4] Upon activation by receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change, exposing the PTP domain and allowing it to dephosphorylate downstream substrates, ultimately leading to the activation of the RAS-MAPK cascade.[2][4] Gain-of-function mutations in the gene encoding SHP2, PTPN11, are associated with developmental disorders and various cancers.
Comparison of Allosteric SHP2 Inhibitors
SHP099, TNO155, and RMC-4550 are allosteric inhibitors that bind to a pocket formed by the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in its inactive conformation.[] This prevents the activation of the RAS-MAPK pathway. The table below summarizes key performance metrics for these inhibitors.
| Parameter | SHP099 | TNO155 | RMC-4550 |
| Target | SHP2 | SHP2 | SHP2 |
| Mechanism of Action | Allosteric Inhibition | Allosteric Inhibition | Allosteric Inhibition |
| Biochemical IC50 | 71 nM[6] | 11 nM[] | 0.583 nM[7] |
| Cellular pERK IC50 | 320 nM (MV4-11 cells)[8] | Not publicly available | 39 nM (PC9 cells)[9] |
| Cellular Thermal Shift (ΔTm) | +3.7 °C (10 µM in HEK293T)[10] | Not publicly available | +7.0 °C (in HEK293T)[10] |
Experimental Validation of Target Engagement
A key method for validating the direct binding of a compound to its target in a cellular environment is the Cellular Thermal Shift Assay (CETSA). This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a human cell line endogenously expressing SHP2 (e.g., HEK293T) to approximately 80% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Treat the cells with the SHP2 inhibitor (e.g., SHP099 at a final concentration of 10 µM) or vehicle (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Determine the amount of soluble SHP2 at each temperature point using a detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the percentage of soluble SHP2 as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
Determine the melting temperature (Tm) for each condition. The Tm is the temperature at which 50% of the protein is denatured.
-
The thermal shift (ΔTm) is calculated as the difference between the Tm of the inhibitor-treated sample and the vehicle-treated sample (ΔTm = Tm_inhibitor - Tm_vehicle). A positive ΔTm indicates target engagement.
-
Logical Comparison of SHP2 Inhibitors
The choice of an SHP2 inhibitor for research or therapeutic development depends on a variety of factors, including potency, selectivity, and pharmacokinetic properties.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
AG1557 Selectivity Profile: A Comparative Guide for Researchers
AG1557, a member of the tyrphostin family of protein kinase inhibitors, has been a subject of interest in cancer research due to its potential to modulate cellular signaling pathways. This guide provides a comparative analysis of the selectivity profile of this compound against other notable tyrphostins, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.
Kinase Inhibitory Potency: A Comparative Overview
The inhibitory activity of tyrphostins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the reported IC50 values for this compound and other selected tyrphostins against a panel of protein kinases. It is important to note that variations in experimental conditions can influence IC50 values.
| Compound Name | Target Kinase | IC50 (µM) |
| This compound | EGFR | ~0.006 (pIC50 = 8.194) |
| AG1478 | EGFR | 0.003 |
| HER2-Neu | >100 | |
| PDGFR | >100 | |
| Trk | >100 | |
| Bcr-Abl | >100 | |
| InsR | >100 | |
| AG490 (Tyrphostin B42) | EGFR | 0.1[1] |
| JAK2 | ~10[2] | |
| ErbB2 | 13.5[2] | |
| JAK3 | 25 | |
| AG879 | HER2/ErbB2 | 1[3][4][5] |
| TrkA | 10[3][4] | |
| EGFR | >500[6][7] | |
| PDGFR | >100 | |
| AG1296 | PDGFR | 0.3 - 0.8[8][9] |
| c-Kit | 1.8[9] | |
| FGFR | 12.3[9] | |
| EGFR | No activity | |
| AG1112 | p210bcr-abl | 2[10] |
| EGFR | 15[10] | |
| PDGFR | 20[10] | |
| AG555 & AG556 | p210bcr-abl | Growth inhibition, but no direct kinase inhibition reported[11] |
Experimental Protocols: Determination of Kinase Inhibition
The determination of IC50 values is crucial for assessing the potency and selectivity of kinase inhibitors. A widely used method is the in vitro kinase assay, which measures the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor.
General Protocol for In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a common procedure for determining the IC50 of a tyrphostin against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Tyrphostin inhibitor (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)
-
384-well white microplates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the tyrphostin inhibitor in dimethyl sulfoxide (DMSO).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of the diluted inhibitor or DMSO (for control).
-
2 µL of the purified kinase diluted in kinase assay buffer.
-
2 µL of a mixture containing the kinase-specific substrate and ATP in kinase assay buffer.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualization
The following diagrams illustrate key signaling pathways affected by tyrphostins and a general workflow for kinase inhibitor screening.
Caption: EGFR and HER2 signaling pathway and points of inhibition by tyrphostins.
Caption: General workflow for determining the IC50 of a kinase inhibitor.
References
- 1. glpbio.com [glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyrphostin AG 879 | HER2 inhibitor, TrkA inhibitor | Probechem Biochemicals [probechem.com]
- 5. Tyrphostin AG 879 | EGFR | PDGFR | HER | Trk receptor | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
AG1557: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Primary Kinase Target of AG1557
This compound, also known as Tyrphostin AG-1557, is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It has a reported pIC50 value of 8.194 for EGFR, indicating potent inhibition of this primary target.
Comparative Kinase Selectivity Profile
A critical aspect of drug development is understanding the selectivity of a kinase inhibitor. High selectivity is often desirable to minimize off-target effects and associated toxicities. The selectivity of an inhibitor is typically determined by screening it against a large panel of kinases and measuring its inhibitory concentration (IC50) or binding affinity (Ki) for each.
As specific cross-reactivity data for this compound is not publicly available, the following table provides a hypothetical example to illustrate how such data would be presented. This table compares the theoretical inhibitory activity of this compound against a selection of kinases, alongside two well-characterized kinase inhibitors, Gefitinib (an EGFR inhibitor) and Sunitinib (a multi-targeted kinase inhibitor), to provide a contextual comparison.
Table 1: Hypothetical Kinase Selectivity Profile of this compound and Comparator Compounds (IC50 in nM)
| Kinase Target | This compound (Hypothetical IC50, nM) | Gefitinib (IC50, nM) | Sunitinib (IC50, nM) |
| EGFR | <10 | 2-37 | >10,000 |
| VEGFR2 | >1,000 | >10,000 | 9 |
| PDGFRβ | >1,000 | >10,000 | 2 |
| c-Kit | >5,000 | >10,000 | 1 |
| Abl | >10,000 | >10,000 | 34 |
| Src | >1,000 | >10,000 | 185 |
| Aurora A | >10,000 | Not Available | 250 |
| CDK2 | >10,000 | >10,000 | >1,000 |
Disclaimer: The IC50 values for this compound in this table are purely illustrative and do not represent actual experimental data.
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
1. Materials:
- Recombinant human kinase
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
- Test compound (this compound) and control inhibitors
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 384-well microplates
- Plate-reading luminometer
2. Procedure:
- Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
- Kinase Reaction Setup:
- Add 5 µL of kinase assay buffer to each well of a 384-well plate.
- Add 1 µL of the diluted test compound or DMSO (as a control) to the appropriate wells.
- Prepare a kinase/substrate master mix in kinase assay buffer and add 2 µL to each well.
- Incubate the plate at room temperature for 10 minutes to allow the compound to interact with the kinase.
- Initiation of Kinase Reaction:
- Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
- Add 2 µL of the ATP solution to each well to start the kinase reaction.
- Incubate the plate at 30°C for 1 hour.
- ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a typical in vitro kinase inhibition assay.
The Misconception of AG1557 as a Negative Control in EGFR Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise selection of experimental controls is paramount to the integrity and validity of research findings. This guide addresses a critical misconception regarding the use of AG1557 as a negative control in Epidermal Growth Factor Receptor (EGFR) studies. Contrary to some beliefs, this compound is a potent EGFR inhibitor. This guide will clarify its role, compare its activity to established EGFR inhibitors and a true negative control, and provide detailed experimental protocols for validation.
This compound: An Inhibitor, Not a Control
A proper negative control in EGFR inhibitor studies should be a compound that is structurally similar to the active inhibitors but lacks inhibitory activity against EGFR. This allows researchers to distinguish the specific effects of EGFR inhibition from off-target or compound-related effects. An example of a suitable negative control is a bivalent inhibitor that has been rendered inactive through linker modification, demonstrating the importance of linker structure for inhibitory activity.[5][6] Another approach is the use of kinase-dead EGFR mutants in cellular assays to probe the kinase-dependency of signaling events.[7]
Comparative Analysis of EGFR Inhibitors and a Negative Control
To illustrate the activity of this compound relative to other compounds, this section provides a comparative summary of their inhibitory concentrations. The data is presented for wild-type EGFR and common mutant forms found in cancer.
Table 1: Comparative IC50 Values of EGFR Inhibitors and an Inactive Control
| Compound | Target EGFR Status | IC50 (nM) | Reference(s) |
| This compound | Wild-Type | ~6.4 (calculated from pIC50) | [1][2][3] |
| Gefitinib | Wild-Type | 33 - 54 | [8][9] |
| Exon 19 Deletion (PC-9) | 77.26 | [10] | |
| L858R (H3255) | 0.3 - 12 | [11] | |
| Erlotinib | Wild-Type | 2 | [12] |
| Exon 19 Deletion (PC-9) | 7 | [11] | |
| L858R (H3255) | 12 | [11] | |
| Lapatinib | Wild-Type | 10.8 | [13][14] |
| HER2-overexpressing | 9.2 | [13][14] | |
| Inactive Bivalent Inhibitor | Wild-Type | >1000 | [5][6] |
Visualizing EGFR Signaling and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the EGFR signaling pathway, a typical experimental workflow for inhibitor testing, and the logical framework for selecting appropriate controls.
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Caption: General workflow for testing EGFR inhibitors.
Caption: Logic for using controls in EGFR inhibitor experiments.
Detailed Experimental Protocols
To facilitate the validation of EGFR inhibitor activity and the proper use of controls, the following are detailed protocols for key experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the effect of EGFR inhibitors on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549 for wild-type EGFR, PC-9 for mutant EGFR)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, known inhibitor, negative control) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in complete medium. Replace the medium in the wells with 100 µL of the medium containing the compounds. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is formed.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Protocol 2: Western Blot for Phospho-EGFR
This technique is used to detect the phosphorylation status of EGFR and its downstream targets, providing a direct measure of the inhibitor's effect on the signaling pathway.
Materials:
-
Cancer cell lines
-
Test compounds
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with the test compounds or controls for 1-2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Protocol 3: In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Tyrosine kinase substrate (e.g., a synthetic peptide)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Assay Setup: In a 384-well plate, add the test compounds at various concentrations.
-
Enzyme Addition: Add the recombinant EGFR kinase to the wells.
-
Reaction Initiation: Add a mixture of the substrate and ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Luminescence Measurement: Read the luminescence on a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HER | EGFR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinase-Inactivated EGFR Is Required for the Survival of Wild-Type EGFR-Expressing Cancer Cells Treated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
comparative analysis of AG1557 and second-generation EGFR inhibitors
A comprehensive review of the evolution, mechanism, and clinical efficacy of second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in comparison to their first-generation predecessors.
Introduction
The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. While first-generation EGFR TKIs, such as gefitinib and erlotinib, demonstrated significant clinical benefit, the eventual development of acquired resistance necessitated the creation of more advanced therapeutic agents. This guide provides a detailed comparative analysis of second-generation EGFR inhibitors, focusing on their mechanism of action, clinical efficacy, and the experimental methodologies used for their evaluation.
It is important to note that the compound "AG1557" does not appear in the scientific literature as an EGFR inhibitor. Therefore, this guide will focus on a well-documented comparison between first- and second-generation EGFR TKIs.
Mechanism of Action: A Generational Leap
First-generation EGFR TKIs are reversible inhibitors that competitively bind to the ATP-binding site of the EGFR kinase domain. In contrast, second-generation inhibitors, such as afatinib and dacomitinib, are irreversible inhibitors that form a covalent bond with the cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[1][2][3][4][5] This irreversible binding provides a more sustained inhibition of EGFR signaling.
Furthermore, second-generation TKIs have a broader inhibitory profile, targeting not only the common activating EGFR mutations (exon 19 deletions and L858R) but also other ErbB family members like HER2 and HER4.[1][2][6][7] This pan-ErbB blockade is intended to overcome some mechanisms of resistance observed with first-generation agents.
Comparative Efficacy: Quantitative Insights
The efficacy of EGFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.
| Inhibitor Class | Compound | Target EGFR Mutation | IC50 (nM) | Reference Cell Line |
| First-Generation | Gefitinib | L858R | 75 | H3255 |
| Erlotinib | Exon 19 Deletion | 7 | PC-9 | |
| Erlotinib | L858R | 12 | H3255 | |
| Second-Generation | Afatinib | Exon 19 Deletion | 0.8 | PC-9 |
| Afatinib | L858R | 0.3 | H3255 | |
| Afatinib | T790M | 57-165 | H1975, PC-9ER | |
| Dacomitinib | L858R | 7 | H3255 |
Data compiled from multiple in vitro studies.[8][9]
Clinical trial data has also demonstrated the superiority of second-generation TKIs over first-generation agents in terms of progression-free survival (PFS). For instance, the ARCHER-1050 study showed a significantly longer PFS with dacomitinib compared to gefitinib (14.7 vs. 9.2 months).[3] Similarly, the LUX-Lung 7 trial demonstrated a modest but statistically significant improvement in PFS for afatinib over gefitinib.[3]
Experimental Protocols
The following are standardized methodologies used to evaluate and compare the efficacy of EGFR inhibitors.
Kinase Inhibition Assay (In Vitro)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50% (IC50).
Methodology:
-
Recombinant human EGFR protein (wild-type or mutant) is incubated in a reaction buffer containing a specific substrate (e.g., a synthetic peptide) and ATP.
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioisotope labeling (³²P-ATP), fluorescence resonance energy transfer (FRET), or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
Objective: To assess the effect of the inhibitor on the proliferation and survival of cancer cell lines harboring specific EGFR mutations.
Methodology:
-
Cancer cell lines (e.g., PC-9 for exon 19 deletion, H3255 for L858R, H1975 for T790M) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the EGFR inhibitor.
-
After a specified incubation period (typically 72 hours), cell viability is measured using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
-
The results are expressed as a percentage of the viability of untreated control cells, and IC50 values are determined.
Western Blotting
Objective: To analyze the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK).
Methodology:
-
EGFR-mutant cancer cells are treated with the inhibitor at various concentrations for a specific duration.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for phosphorylated EGFR (pEGFR), total EGFR, phosphorylated AKT (pAKT), total AKT, phosphorylated ERK (pERK), and total ERK. A loading control antibody (e.g., actin or GAPDH) is also used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
The resulting signals are detected using an imaging system, allowing for the visualization of protein bands and a semi-quantitative analysis of protein expression and phosphorylation levels.
Visualizing the Molecular Landscape
The following diagrams illustrate key concepts in the comparative analysis of EGFR inhibitors.
References
- 1. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second generation tyrosine kinase inhibitors for the treatment of metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
- 4. First- or second-generation epidermal growth factor receptor tyrosine kinase inhibitors in a large, real-world cohort of patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Second-generation epidermal growth factor receptor tyrosine kinase inhibitors in lung cancers. | Semantic Scholar [semanticscholar.org]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding "AG1557": A Case of Mistaken Identity
A thorough review of available information indicates that "AG1557" is not a chemical substance but rather the product identifier for the "Augusta Power Plus Jersey 2.0," a piece of athletic apparel.[1] This clarifies that the request for chemical disposal procedures for this compound stems from a misunderstanding of its identity.
Consequently, the disposal of this product does not fall under hazardous waste regulations that govern chemical substances in a laboratory setting.[2][3][4][5] Standard non-hazardous waste disposal protocols are applicable.
Proper Disposal of this compound (Augusta Power Plus Jersey 2.0)
As an item of clothing, the "Augusta Power Plus Jersey 2.0" can be disposed of through regular municipal waste collection. For institutions or individuals looking for more environmentally conscious options, textile recycling programs are the recommended route for disposal.
General Chemical Waste Disposal Principles
For researchers and laboratory professionals handling actual chemical waste, it is crucial to adhere to established safety and regulatory procedures. While not applicable to this compound, the following principles serve as a general guide for the proper disposal of laboratory chemicals:
-
Identification and Labeling: All chemical waste must be clearly and accurately labeled with its contents.[3][4] Abbreviations and trade names should be avoided.
-
Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[3]
-
Containerization: Waste should be stored in appropriate, sealed, and leak-proof containers.[3][4]
-
Institutional Procedures: All personnel must follow the specific waste disposal procedures established by their institution's Environmental Health and Safety (EHS) office.[2][5] This often involves submitting a waste pickup request.[2][4]
-
Empty Containers: The disposal of empty chemical containers should also follow specific institutional guidelines, which may require triple-rinsing before disposal.[3][6]
The diagram below illustrates a generalized workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: General Chemical Waste Disposal Workflow
References
- 1. athleticconnection.com [athleticconnection.com]
- 2. Waste Collection and Disposal [augusta.edu]
- 3. policies.dartmouth.edu [policies.dartmouth.edu]
- 4. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. Waste Disposal and Management | Environmental Health and Safety | The University of Vermont [uvm.edu]
Essential Safety and Handling Guide for AG1557 (Tyrphostin AG-1557)
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of AG1557. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling procedures.
Chemical Identifier: this compound, also known as Tyrphostin AG-1557, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| CAS Number | 189290-58-2 | [1] |
| Molecular Formula | C₁₆H₁₄IN₃O₂ | [1] |
| Molecular Weight | 407.2 g/mol | [1] |
| pIC₅₀ | 8.194 (for EGFR tyrosine kinase) | [1] |
| Solubility | DMSO: 1.5 mg/mL DMF: 1 mg/mL Ethanol: 0.5 mg/mL | [1] |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE) and Handling
Strict adherence to safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.
Required Personal Protective Equipment
| PPE Category | Specific Requirements |
| Eye Protection | Wear chemical safety goggles that meet EN 166 standards. A face shield may be required for splash-prone procedures. |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile rubber) that are impervious to the chemical. Inspect gloves for tears or holes before and after use. Change gloves frequently. |
| Body Protection | Wear a standard laboratory coat. For procedures with a higher risk of splashes, an impervious apron or suit is recommended. Ensure clothing fully covers skin. |
| Respiratory | Use a NIOSH-approved respirator with an appropriate cartridge if working with the solid form for extended periods, or if aerosolization is possible. Work in a well-ventilated area. |
Handling and Storage Procedures
-
Engineering Controls: Handle this compound in a chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.
-
Handling Solid Compound: Avoid creating dust when handling the solid form. Use appropriate tools for weighing and transferring the compound.
-
Preparing Solutions: When dissolving this compound, add the solvent slowly to the compound. Be aware of the specific solubility of the compound in different solvents.
-
Storage: Store this compound in a tightly sealed, light-resistant container at -20°C. Keep in a dry and well-ventilated place.
Emergency and Disposal Protocols
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all federal, state, and local regulations for hazardous waste disposal.
-
Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal.
Experimental Protocols and Visualizations
Experimental Workflow: Cell-Based EGFR Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on EGFR signaling in a cell-based assay.
Workflow for a cell-based EGFR inhibition assay.
Signaling Pathway: this compound Inhibition of the EGFR Pathway
This compound acts as an inhibitor of the EGFR signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[2][3][4] The diagram below illustrates the mechanism of action of this compound within this pathway.
This compound inhibits EGFR, blocking downstream signaling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
